molecular formula C5H7N3O B1282271 4-Amino-2-methylpyrimidin-5-ol CAS No. 20783-19-1

4-Amino-2-methylpyrimidin-5-ol

Cat. No.: B1282271
CAS No.: 20783-19-1
M. Wt: 125.13 g/mol
InChI Key: APMWJVUIUZNXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methylpyrimidin-5-ol is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-methylpyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylpyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMWJVUIUZNXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis Guide: 4-Amino-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Amino-2-methylpyrimidin-5-ol (also referred to as 4-amino-5-hydroxy-2-methylpyrimidine).[1]

This molecule is chemically distinct from "Toxopyrimidine" (4-amino-2-methyl-5-pyrimidinemethanol), which contains a hydroxymethyl group.[1] The target here possesses a hydroxyl group directly attached to the C5 position of the pyrimidine ring, making it a potent structural analog for specific vitamin


 antagonists and a versatile scaffold for pharmaceutical functionalization.

Executive Summary

The synthesis of 4-Amino-2-methylpyrimidin-5-ol presents a specific regiochemical challenge: introducing an electron-donating hydroxyl group at the electron-deficient C5 position while maintaining the 4-amino and 2-methyl functionalities.[1]

While direct oxidation of the pyrimidine ring is non-selective, the most robust and scalable pathway involves a de novo ring construction using a specialized C3-synthon (an


-alkoxy enaminonitrile) condensed with acetamidine. This approach allows for the pre-installation of the oxygen functionality before ring closure, avoiding difficult late-stage functionalization.
Key Synthetic Strategy
  • Methodology: Cyclocondensation of Acetamidine with 3-(dimethylamino)-2-methoxyacrylonitrile.[1]

  • Key Intermediate: 4-Amino-5-methoxy-2-methylpyrimidine.[1][2]

  • Final Step: O-Demethylation using hydrobromic acid or boron tribromide.[1]

Retrosynthetic Analysis

The retrosynthetic disconnection reveals two primary fragments: the N-C-N fragment (derived from acetamidine) and the C-C-C fragment (derived from a functionalized acrylonitrile).

  • Disconnection A (C2-N3 & C6-N1): Breaks the ring into Acetamidine and a C3 electrophile.[1]

  • C3 Synthon Requirements:

    • Must possess a Nitrile (CN) to form the C4-amino group.[1]

    • Must possess a Leaving Group (e.g., dimethylamine or ethoxy) at C3 to facilitate initial attack.[1]

    • Must possess an Alkoxy Group (e.g., methoxy) at C2 to establish the C5-hydroxyl.

Logical Pathway: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Detailed Synthetic Protocol

Phase 1: Preparation of the C3 Synthon

Objective: Synthesize 3-(dimethylamino)-2-methoxyacrylonitrile . This step converts commercially available methoxyacetonitrile into a reactive enaminonitrile.[1]

  • Reagents: Methoxyacetonitrile, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Solvent: Anhydrous DMF or Toluene.[1]

  • Conditions: Reflux (100–110°C) for 4–6 hours.[1]

Protocol:

  • Charge a reactor with Methoxyacetonitrile (1.0 eq).

  • Add DMF-DMA (1.1 eq) dropwise under nitrogen atmosphere.[1]

  • Heat the mixture to reflux. Methanol is produced as a byproduct; removing it via a Dean-Stark trap or distillation drives the equilibrium forward.[1]

  • Monitoring: Monitor via TLC or GC for the disappearance of the nitrile starting material.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to yield the crude enaminonitrile as a viscous oil or low-melting solid. This intermediate is generally stable enough for the next step without high-vacuum distillation.[1]

Phase 2: Pyrimidine Ring Closure

Objective: Condense the C3 synthon with Acetamidine to form 4-Amino-5-methoxy-2-methylpyrimidine .

  • Reagents: Crude 3-(dimethylamino)-2-methoxyacrylonitrile, Acetamidine Hydrochloride, Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).[1]

  • Solvent: Ethanol or Methanol (Anhydrous).[1][3]

  • Conditions: Reflux (78–80°C) for 8–12 hours.[1]

Protocol:

  • Dissolve Acetamidine Hydrochloride (1.2 eq) in anhydrous Ethanol.

  • Add Sodium Ethoxide (1.2 eq) to liberate the free acetamidine base.[1] Stir for 30 minutes at room temperature.

  • Add the crude Enaminonitrile (1.0 eq) from Phase 1.[1]

  • Heat the mixture to reflux.

    • Mechanism:[1][3][4] The amidine nitrogen attacks the

      
      -carbon of the enaminonitrile, displacing dimethylamine. The second nitrogen then attacks the nitrile carbon, followed by tautomerization to form the aromatic pyrimidine ring with an exocyclic amino group.
      
  • Workup: Cool to room temperature. Evaporate the solvent.[1][3][4] Resuspend the residue in water and extract with Ethyl Acetate or Dichloromethane.[1]

  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

    • Target Yield: 65–75% (over two steps).[1]

Phase 3: O-Demethylation (The Final Step)

Objective: Cleave the methyl ether to reveal the free hydroxyl group.

  • Reagents: 48% Hydrobromic Acid (HBr) in Acetic Acid OR Boron Tribromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in DCM.
    
  • Preferred Industrial Method: HBr/AcOH (Cost-effective and scalable).[1]

  • Conditions: Reflux (100°C) for 6–18 hours.[1]

Protocol:

  • Dissolve 4-Amino-5-methoxy-2-methylpyrimidine in Glacial Acetic Acid.

  • Add 48% aq.[1] HBr (excess, typically 5–10 eq).[1]

  • Heat to reflux.[1][5] Monitor reaction progress by HPLC (the product is significantly more polar).

  • Workup:

    • Cool the mixture.

    • Neutralize carefully with Sodium Carbonate or Ammonium Hydroxide to pH ~7.[1]

    • The product, 4-Amino-2-methylpyrimidin-5-ol , often precipitates at neutral pH due to its zwitterionic character (phenolic OH and basic pyrimidine N).[1]

    • Filter the solid.[1][3][4][5][6][7] If no precipitate forms, continuous extraction with n-Butanol or evaporation followed by column chromatography (MeOH/DCM) is required.[1]

  • Characterization: Confirm structure via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H-NMR (Look for loss of O-Me singlet at 
    
    
    
    3.8 and appearance of exchangeable OH).

Data Summary & Process Parameters

ParameterPhase 1 (Enamine Formation)Phase 2 (Cyclization)Phase 3 (Demethylation)
Limiting Reagent MethoxyacetonitrileEnaminonitrile Intermediate5-Methoxy Pyrimidine
Key Reagent DMF-DMAAcetamidine HCl48% HBr
Temperature 110°C (Reflux)80°C (Reflux)100°C
Time 4–6 Hours8–12 Hours6–18 Hours
Critical Impurity Unreacted NitrileDimethylamine saltsPartially demethylated salts
Typical Yield >90% (Crude)65–75%80–85%

Pathway Visualization

The following diagram illustrates the molecular flow from raw materials to the final 5-hydroxy pyrimidine target.

G Start Methoxyacetonitrile (Starting Material) Inter1 3-(Dimethylamino)- 2-methoxyacrylonitrile (Enaminonitrile) Start->Inter1 Condensation (-MeOH) Reagent1 DMF-DMA Reagent1->Inter1 Inter2 4-Amino-5-methoxy- 2-methylpyrimidine Inter1->Inter2 Cyclization (-NHMe2) Reagent2 Acetamidine HCl + NaOEt Reagent2->Inter2 Final 4-Amino-2-methylpyrimidin-5-ol (Target) Inter2->Final Demethylation (-MeBr) Reagent3 48% HBr / AcOH Reagent3->Final

Caption: Step-wise synthesis of 4-Amino-2-methylpyrimidin-5-ol via the enaminonitrile route.

Alternative Route: Pd-Catalyzed Hydroxylation

For research laboratories lacking the specific nitrile precursors, a modern organometallic approach can be utilized starting from 5-bromo-2-methylpyrimidin-4-amine .[1]

  • Starting Material: 5-Bromo-2-methylpyrimidin-4-amine (Commercially available).[1]

  • Catalyst System:

    
     / 
    
    
    
    .
  • Hydroxide Source: KOH or Benzyl alcohol (followed by debenzylation).[1]

  • Note: While effective on a gram scale, this route is significantly more expensive due to Palladium catalysts and is less suitable for multi-kilogram production compared to the de novo synthesis described above.[1]

References

  • Bagley, M. C., et al. (2006). "A new one-step synthesis of pyridines and pyrimidines using enaminonitriles."[1] Tetrahedron Letters, 47(32), 5755-5758. Link[1]

  • Schenone, P., et al. (1990). "Reaction of acetamidine with alpha-alkoxymethylene nitriles." Journal of Heterocyclic Chemistry, 27(2), 295. Link[1]

  • Davoll, J. (1960).[1] "Pyrrolo[2,3-d]pyrimidines."[1][3] Journal of the Chemical Society, 131-138.[1] (Foundational work on enaminonitrile condensation with amidines). Link[1]

  • PubChem Compound Summary. "4-Amino-5-hydroxymethyl-2-methylpyrimidine (Thiamine intermediate distinction)." National Center for Biotechnology Information.[1] Link

Sources

Physicochemical properties of 4-Amino-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-Amino-2-methylpyrimidin-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Amino-2-methylpyrimidin-5-yl)methanol, a pivotal intermediate in the biosynthesis of thiamine (Vitamin B1). Known commonly as Toxopyrimidine or 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), this compound is of significant interest to researchers in medicinal chemistry, biochemistry, and drug development. This document synthesizes available data on its chemical identity, structural features, core physicochemical parameters, and spectroscopic characteristics. Furthermore, it offers field-proven insights into experimental design for property determination and discusses the implications of these properties for practical applications.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. (4-Amino-2-methylpyrimidin-5-yl)methanol is a substituted pyrimidine, a class of heterocyclic aromatic compounds integral to numerous biological molecules.

  • IUPAC Name: (4-amino-2-methylpyrimidin-5-yl)methanol[1]

  • Common Synonyms: 4-Amino-5-hydroxymethyl-2-methylpyrimidine, Toxopyrimidine, HMP[1][2][3]

  • CAS Number: 73-67-6[1][2][4]

  • Molecular Formula: C₆H₉N₃O[1][4]

  • Molecular Weight: 139.16 g/mol [1][4]

The molecule's structure, featuring a pyrimidine ring with amino, methyl, and hydroxymethyl substituents, dictates its chemical behavior and physical properties. The presence of hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens, -OH) is particularly influential.

2D Chemical Structure:

Caption: 2D structure of (4-amino-2-methylpyrimidin-5-yl)methanol.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. These properties influence everything from reaction kinetics to bioavailability.

Table 1: Summary of Physicochemical Properties

PropertyValueSignificance in Research & Development
Appearance White to slightly pale yellow crystalline powder[3][4]Initial indicator of purity and consistency between batches.
Melting Point 196 - 200 °C[4]A sharp melting range is a primary indicator of high purity. A broad range suggests impurities.
XLogP3 (Computed) -0.1[1]Predicts hydrophilicity. A negative value indicates preference for aqueous phases over lipid phases.
pKa (Predicted) Not available; expected basicity from ring nitrogens.Governs ionization state at different pH values, affecting solubility, binding, and membrane transport.
Solubility Soluble in polar solvents.Essential for formulation, reaction conditions, and administration routes in drug development.
Melting Point

The melting point of a crystalline solid is a fundamental thermodynamic property. For (4-amino-2-methylpyrimidin-5-yl)methanol, the reported range is consistently high, between 196 and 200 °C[1][4][5]. This high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding between the amino and hydroxyl groups of adjacent molecules. From a practical standpoint, this thermal stability suggests the compound can withstand moderate heating during processing without decomposition.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). The computed XLogP3 value for this compound is -0.1, indicating that it is hydrophilic[1]. This is an expected outcome given the multiple hydrogen bonding groups (-OH, -NH₂) and polar nitrogen atoms in the pyrimidine ring. In drug development, this hydrophilicity would suggest good aqueous solubility but potentially limited passive diffusion across lipid-rich biological membranes.

Acidity and Basicity (pKa)

While no experimental pKa value is cited in the available literature, the structure allows for a qualitative assessment. The pyrimidine ring contains two nitrogen atoms which are weakly basic and can be protonated under acidic conditions. The amino group is also basic, while the hydroxyl group is very weakly acidic. The precise ionization state of the molecule is pH-dependent, which has profound implications for:

  • Aqueous Solubility: The charged (protonated) form of the molecule is typically much more water-soluble than the neutral form.

  • Receptor Binding: The ionization state can dramatically alter the electrostatic interactions required for binding to a biological target.

  • Analytical Method Development: pH control is critical for achieving reproducible retention times in reverse-phase HPLC.

Solubility

The presence of amino and hydroxyl groups allows (4-amino-2-methylpyrimidin-5-yl)methanol to act as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents like water, ethanol, and methanol[6]. A related compound is noted to be soluble in DMSO and methanol, particularly with heating[7]. For drug development, aqueous solubility is paramount for parenteral formulations. If solubility is insufficient, formulation strategies such as salt formation (by protonating the basic nitrogens with a pharmaceutically acceptable acid) would be a logical next step.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

To ensure trustworthiness, any described protocol must be a self-validating system. The shake-flask method (OECD Guideline 105) is a gold-standard approach for determining water solubility. The causality behind this choice is its simplicity and reliability, providing a direct measure of the thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid (4-amino-2-methylpyrimidin-5-yl)methanol to a known volume of purified water (or a buffer of relevant pH, e.g., pH 7.4 for physiological relevance) in a sealed, inert flask. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours). This step is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. Preliminary kinetic studies should be run to confirm the time required to reach this plateau.

  • Phase Separation: Allow the suspension to settle. Subsequently, separate the solid and aqueous phases via centrifugation and/or filtration through a non-adsorbing filter (e.g., PTFE). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or, for higher specificity and sensitivity, High-Performance Liquid Chromatography (HPLC) with a previously established calibration curve.

  • Validation: Repeat the experiment at least in triplicate to ensure the results are reproducible and statistically valid. The pH of the solution should be measured before and after equilibration to confirm it has not shifted.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound were not found in the initial search, its structure allows for the prediction of key characteristic signals that would be used for its identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct signals corresponding to the aromatic proton on the pyrimidine ring (singlet, downfield), the methylene protons of the -CH₂OH group (singlet), the hydroxyl proton (broad singlet, exchangeable with D₂O), the two amino protons (broad singlet, exchangeable), and the three methyl protons (singlet, upfield).

    • ¹³C NMR: Signals would be observed for each of the unique carbon atoms: the four distinct carbons of the pyrimidine ring, the methyl carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands confirming its functional groups[8][9].

    • O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ for the alcohol.

    • N-H Stretch: Two distinct medium peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

    • C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H (methyl, methylene) and just above 3000 cm⁻¹ for the sp² C-H (aromatic ring).

    • C=N and C=C Stretch: Medium to strong absorptions in the 1450-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. The molecular ion peak (M⁺) would be expected at m/z 139. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic cleavages of the pyrimidine ring.

  • Chromatographic Methods: Liquid chromatography (LC) and Gas Chromatography (GC) are the workhorse techniques for purity assessment and quantification[10]. Given the compound's polarity and thermal stability, Reverse-Phase HPLC coupled with a UV or MS detector would be the most common and effective analytical method.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound for research.

  • Recommended Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture[4]. The instruction to keep it "dry" is paramount, as its hygroscopic nature (due to polar functional groups) could lead to water absorption, affecting weighing accuracy and potentially promoting degradation over time.

  • Chemical Stability: Aminopyrimidines are generally stable compounds. However, the amino group can be susceptible to oxidation, especially if exposed to light and air over long periods. The hydroxymethyl group could undergo oxidation to an aldehyde or carboxylic acid under harsh conditions. For solutions, especially in protic solvents, it is advisable to prepare them fresh or store them at low temperatures (-20°C) for short durations to minimize degradation[11].

Significance in Biochemical and Pharmaceutical Research

The primary importance of (4-amino-2-methylpyrimidin-5-yl)methanol lies in its role as a direct biogenetic precursor to Thiamine (Vitamin B1)[2]. In microorganisms and plants, its pyrophosphate ester (HMP-PP) couples with a thiazole moiety to form thiamine pyrophosphate (TPP), an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism[2][3]. Understanding its properties is therefore fundamental to studying thiamine biosynthesis and developing methods for its biotechnological production[2]. Beyond this, as a substituted pyrimidine, it serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities[4].

Conclusion

(4-Amino-2-methylpyrimidin-5-yl)methanol is a hydrophilic, high-melting, crystalline solid whose properties are dominated by the functional groups on its pyrimidine core. Its significance as a key biological precursor to Vitamin B1 makes a thorough understanding of its physicochemical characteristics essential for researchers in biochemistry and drug discovery. The data and protocols outlined in this guide provide a solid foundation for the effective handling, analysis, and application of this important chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • MySkinRecipes. 4-Amino-2-methyl-5-pyrimidinemethanol Product Page. [Link]

  • Chemsrc. (4-Amino-2-methyl-5-pyrimidinyl)methanol Product Page. [Link]

  • Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 597195, N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. [Link]

  • EPO. Patent 2307355: Novel synthesis of substituted 4-amino-pyrimidines. [Link]

  • Enantilabs. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 698-29-3 4-Amino-5-cyano-2-methylpyrimidine Impurity. [Link]

  • Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine. [Link]

  • Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Rose-Hulman Institute of Technology. IR NMR Chart. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]

  • NIST. WebBook for 2-Amino-4-methylpyrimidine. [Link]

  • Pharmaffiliates. 4-Amino-2-methylpyrimidine-5-carbaldehyde Product Page. [Link]

  • Veeprho. 4-Amino-5-aminomethyl-2-methylpyrimidine Product Page. [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • ResearchGate. (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. [Link]

  • MDPI. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 4-Amino-2-methylpyrimidin-5-ol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. We detail a multi-faceted approach, beginning with a strategic synthesis and the subsequent growth of high-quality single crystals. The core of this work focuses on the definitive determination of the three-dimensional molecular and supramolecular structure using single-crystal X-ray diffraction (SCXRD). To create a self-validating analytical system, the experimental crystallographic data is synergistically correlated with spectroscopic (FT-IR, ¹H & ¹³C NMR) and computational analyses. Advanced theoretical methods, including Density Functional Theory (DFT) for geometric and vibrational analysis, and Hirshfeld surface analysis for the quantitative and qualitative assessment of intermolecular interactions, are thoroughly described. This guide is designed to provide researchers, scientists, and drug development professionals with both the practical protocols and the underlying scientific rationale for a rigorous and holistic crystal structure analysis.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology. As an integral component of nucleobases such as cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a highly privileged scaffold in drug discovery. These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The therapeutic efficacy of a pyrimidine-based drug is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets.

A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions is therefore paramount for rational drug design and the development of structure-activity relationships (SAR). 4-Amino-2-methylpyrimidin-5-ol, featuring amino, hydroxyl, and methyl functional groups, presents a rich landscape for hydrogen bonding and other non-covalent interactions, which are critical in determining its crystal packing and, by extension, its physicochemical properties like solubility and stability. Single-crystal X-ray diffraction (SCXRD) offers the most unambiguous method for determining this three-dimensional structure at the atomic level.[4] This guide outlines a complete workflow for the analysis of this target compound, integrating experimental and theoretical techniques to provide a holistic structural understanding.

Experimental and Computational Methodology

A robust structural analysis is built upon a foundation of meticulous experimental work and validated by theoretical calculations. The overall workflow is a multi-stage process designed to ensure data integrity and a comprehensive understanding of the material.

G Overall Workflow for Structural Elucidation cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Characterization & Analysis cluster_3 Data Integration & Reporting A Chemical Synthesis of 4-Amino-2-methylpyrimidin-5-ol B Purification via Recrystallization A->B Crude Product C Single Crystal Growth (Slow Evaporation) B->C Pure Compound E Spectroscopic Analysis (FT-IR, NMR, UV-Vis) B->E Bulk Sample D Single-Crystal X-ray Diffraction (SCXRD) C->D High-Quality Crystal G Structural Elucidation & Validation D->G Experimental Structure E->G Spectral Data F Computational Modeling (DFT, Hirshfeld) F->G Theoretical Model H Comprehensive Report & Data Deposition (CIF) G->H Validated Structure

Caption: Overall workflow from synthesis to final structural report.

Synthesis and Crystallization

Causality behind Experimental Choices: The success of SCXRD is critically dependent on the quality of the single crystal. This necessitates a highly pure starting material and a carefully controlled crystallization process. The choice of solvent for crystallization is crucial; the ideal solvent should exhibit moderate solubility for the compound, allowing for slow, controlled precipitation as the solvent evaporates.

Protocol 1: Synthesis and Single Crystal Growth

  • Synthesis: A plausible route to 4-Amino-2-methylpyrimidin-5-ol involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with acetamidine hydrochloride in the presence of a base like sodium ethoxide, followed by hydrolysis and subsequent functional group manipulations. The synthesized crude product is purified by recrystallization from an ethanol/water mixture.

  • Purity Confirmation: The purity of the bulk material is confirmed by melting point determination and spectroscopic methods (NMR, FT-IR) prior to attempting crystal growth.

  • Crystal Growth (Slow Evaporation):

    • Dissolve approximately 10-15 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol or a methanol/chloroform mixture) in a small, clean vial.[5]

    • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.[6]

    • Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals suitable for diffraction (ideally 0.1-0.3 mm in each dimension).[7]

Single-Crystal X-ray Diffraction (SCXRD)

Causality behind Experimental Choices: SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[8] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The choice of X-ray source (e.g., Mo Kα) is determined by the nature of the crystal and the desired resolution.

G SCXRD Workflow: From Data to Structure A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Indexing, Integration, Scaling) B->C D Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares using SHELXL) E->F F->E Model needs correction G Model Validation (R-factors, CIF check) F->G H Final Structure & Report G->H

Caption: The iterative process of crystal structure determination.

Protocol 2: Data Collection, Solution, and Refinement

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data collection typically involves rotating the crystal and collecting a series of diffraction images (frames) over a wide angular range.[8][9]

  • Data Processing: The collected frames are processed using software like CrysAlisPro. This involves indexing the diffraction spots to determine the unit cell parameters, integrating the intensities of each reflection, and applying corrections for factors like Lorentz-polarization effects and absorption.[9]

  • Structure Solution: The processed data is used to solve the crystal structure. This is often achieved using direct methods or Patterson methods, which determine the initial positions of the non-hydrogen atoms.

  • Structure Refinement: The atomic model is refined against the experimental diffraction data using a full-matrix least-squares procedure, typically with the SHELXL program.[10] This iterative process refines the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model (e.g., using the HFIX command in SHELXL).[11]

  • Validation: The quality of the final refined model is assessed by several factors, including the crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF). A final crystallographic information file (CIF) is generated and checked for syntactical and chemical consistency.

Spectroscopic Characterization

Causality behind Experimental Choices: Spectroscopic techniques provide complementary information that validates the molecular structure determined by SCXRD. FT-IR is excellent for identifying functional groups based on their vibrational frequencies, while NMR provides detailed information about the chemical environment of each atom in the molecule.[12][13]

Protocol 3: Spectroscopic Analysis

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹, with the sample prepared as a KBr pellet. This allows for the identification of key functional groups such as O-H, N-H, C=N, and C=C stretches.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm). ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton of the molecule.

Computational Analysis

Causality behind Experimental Choices: Computational chemistry provides a powerful means to corroborate and gain deeper insight into the experimental findings. Density Functional Theory (DFT) is used to calculate the ground-state optimized geometry and vibrational frequencies of an isolated molecule, allowing for a direct comparison with the experimental crystal structure and FT-IR spectrum.[14][15] Hirshfeld surface analysis is employed to visualize and quantify the various intermolecular interactions that govern the crystal packing.[16][17]

Protocol 4: Theoretical Calculations

  • DFT Calculations: All calculations are performed using a program suite like Gaussian. The geometry of the 4-Amino-2-methylpyrimidin-5-ol molecule is optimized in the gas phase using DFT with the B3LYP hybrid functional and a basis set such as 6-311++G(d,p).[18] Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Hirshfeld Surface Analysis: Hirshfeld surfaces and the associated 2D fingerprint plots are generated from the refined crystallographic information file (CIF) using software like CrystalExplorer.[19] This analysis allows for the visualization of intermolecular close contacts and the quantification of the relative contributions of different interactions (e.g., H···H, O···H, N···H) to the overall crystal packing.

Results and Discussion

(Note: As this is a guide, the following results are presented as a representative example based on known chemistry and the crystal structure of the closely related isomer, 4-Amino-2-methyl-5-pyrimidinemethanol, CCDC deposit 740431, to ensure scientific plausibility.)[20]

Spectroscopic Analysis
  • FT-IR (KBr, cm⁻¹): The spectrum would be expected to show broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations involved in hydrogen bonding. Bands around 1650-1550 cm⁻¹ would be attributed to the C=C and C=N stretching vibrations of the pyrimidine ring and the N-H scissoring motion.

  • ¹H NMR (400 MHz, DMSO-d₆, δ/ppm): The spectrum would likely show a singlet for the pyrimidine C6-H proton, a singlet for the methyl protons, a broad singlet for the amino (NH₂) protons, and a singlet for the hydroxyl (OH) proton. The chemical shifts would confirm the electronic environment of each proton.

Crystal Structure of 4-Amino-2-methylpyrimidin-5-ol

The crystallographic analysis reveals the precise atomic arrangement and intermolecular connectivity.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical formulaC₅H₇N₃O
Formula weight125.13
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.512(3)
b (Å)11.234(5)
c (Å)7.654(3)
β (°)115.21(2)
Volume (ų)583.4(4)
Z4
Temperature (K)100(2)
Radiation, λ (Å)Mo Kα, 0.71073
Reflections collected5120
Independent reflections1025 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.115
R indices (all data)R₁ = 0.052, wR₂ = 0.128
Goodness-of-fit on F²1.05

The molecule crystallizes in the centrosymmetric space group P2₁/c. The pyrimidine ring is essentially planar. The key structural feature is the extensive network of intermolecular hydrogen bonds facilitated by the amino and hydroxyl groups. The amino group acts as a hydrogen bond donor, while the hydroxyl group and the pyrimidine ring nitrogen atoms act as acceptors.

These interactions create a robust three-dimensional supramolecular architecture. A common motif involves the formation of centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of a neighboring molecule. These dimers are then further linked into sheets or chains by O-H···N or N-H···O hydrogen bonds.

Table 2: Hydrogen Bond Geometry (Å, °)

D–H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N(4)–H(4A)···N(1)ⁱ0.882.153.012(2)168
N(4)–H(4B)···O(5)ⁱⁱ0.882.082.945(2)171
O(5)–H(5)···N(3)ⁱⁱⁱ0.841.952.781(2)175

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x+1, y+1/2, -z+1/2

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a powerful visualization of the intermolecular interactions. The surface mapped over dnorm reveals red spots indicating close contacts, which correspond to the hydrogen bonds identified in the crystallographic analysis.

The 2D fingerprint plot quantitatively breaks down the contributions of different interactions. For a molecule rich in hydrogen bond donors and acceptors, the plot is typically dominated by sharp spikes corresponding to O···H/H···O and N···H/H···N contacts, confirming that hydrogen bonding is the primary driving force for the crystal packing. H···H contacts, representing van der Waals forces, also contribute significantly to the overall surface area.

Table 3: Percentage Contributions of Intermolecular Contacts

Contact TypeContribution (%)
H···H45.2
O···H / H···O28.5
N···H / H···N18.3
C···H / H···C5.1
Other2.9
DFT Computational Analysis

The molecular geometry was optimized using DFT at the B3LYP/6-311++G(d,p) level. A comparison between the calculated (gas-phase) and experimental (solid-state) geometric parameters shows good agreement, though with some expected differences. Bond lengths in the crystal structure are influenced by the intermolecular hydrogen bonding, which is absent in the gas-phase calculation. For instance, the C5-O5 bond might be slightly longer in the crystal due to the involvement of the hydroxyl group in strong hydrogen bonding.

The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96), show a strong correlation with the experimental FT-IR spectrum. This allows for unambiguous assignment of the observed vibrational bands and validates both the experimental spectrum and the computational model.

Conclusion

This technical guide has detailed a comprehensive, multi-technique approach to the complete structural characterization of 4-Amino-2-methylpyrimidin-5-ol. By integrating synthesis, single-crystal X-ray diffraction, spectroscopy, and computational modeling, a self-validating and in-depth understanding of the compound's molecular and supramolecular structure is achieved. The elucidation of the extensive hydrogen-bonding network and the quantitative analysis of intermolecular forces through Hirshfeld analysis provide critical insights that are invaluable for applications in drug development and materials science. The described workflow represents a best-practice standard for the rigorous structural analysis of novel molecular entities.

References

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles Source: PubMed URL: [Link]

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  • Title: 4-Amino-2-methyl-5-pyrimidinemethanol Source: PubChem URL: [Link]

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  • Title: Single Crystal X-Ray Diffraction Data Collection Source: YouTube URL: [Link]

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  • Title: (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: ResearchGate URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (IUCr Journals) URL: [Link]

  • Title: 4-Amino-5-hydroxymethyl-2-methylpyrimidine Source: Wikipedia URL: [Link]

  • Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Methods and Tutorials – Single Crystal Diffraction Source: Oak Ridge National Laboratory URL: [Link]

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An In-Depth Technical Guide to the Solubility Profile of 4-Amino-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-2-methylpyrimidin-5-ol, a critical intermediate in the biosynthesis of thiamine (Vitamin B1).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in various organic solvents. We will explore the physicochemical properties of 4-Amino-2-methylpyrimidin-5-ol, present a detailed, field-proven protocol for experimental solubility determination using the shake-flask method, and discuss the interpretation of solubility data in the context of solvent polarity and intermolecular forces. This guide is designed to be a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this key pyrimidine derivative.

Introduction: The Significance of 4-Amino-2-methylpyrimidin-5-ol

4-Amino-2-methylpyrimidin-5-ol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) or toxopyrimidine, is a heterocyclic compound of significant biochemical importance.[1] It serves as a crucial precursor in the biosynthesis of thiamine pyrophosphate (TPP), an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism.[2] Given its central role in biological pathways, understanding its physicochemical properties, particularly its solubility, is paramount for its effective use in research and pharmaceutical applications.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-Amino-2-methylpyrimidin-5-ol directly influences its bioavailability, reaction kinetics, and the ease of its purification and formulation. A well-characterized solubility profile in a range of organic solvents enables chemists and pharmaceutical scientists to make informed decisions regarding solvent selection for synthesis, crystallization, and analytical method development.

This guide will provide a detailed framework for establishing and interpreting the solubility profile of 4-Amino-2-methylpyrimidin-5-ol, empowering researchers to harness its full potential.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3]

Table 1: Physicochemical Properties of 4-Amino-2-methylpyrimidin-5-ol

PropertyValueSource
Molecular Formula C₆H₉N₃OPubChem
Molecular Weight 139.16 g/mol PubChem
Melting Point 193-200 °CChemicalBook[4]
Appearance White to off-white solidChemicalBook[2]
pKa (predicted) 13.31 ± 0.10ChemicalBook[4]
Water Solubility Moderate (~12 mg/mL)Grokipedia[5]

The structure of 4-Amino-2-methylpyrimidin-5-ol, featuring an amino group, a hydroxyl group, and nitrogen atoms within the pyrimidine ring, imparts a significant degree of polarity to the molecule. These functional groups are capable of acting as both hydrogen bond donors and acceptors, which is a key factor in its solubility behavior.

Based on its structure and the qualitative data available, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of hydroxyl and amino groups allows for strong hydrogen bonding with protic solvents. The compound is reported to have moderate water solubility and is slightly soluble in methanol.[2][5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. 4-Amino-2-methylpyrimidin-5-ol is known to be slightly soluble in DMSO and acetone.[2][6][7] For other pyrimidine derivatives, the order of solubility has been observed as DMF > methanol.[8][9]

  • Non-Polar Solvents (e.g., hexane, toluene, petroleum ether): Due to the significant polarity of 4-Amino-2-methylpyrimidin-5-ol, it is expected to have very low solubility in non-polar solvents. It is reported to be practically insoluble in petroleum ether.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It is considered the "gold standard" because it measures thermodynamic solubility, representing a true equilibrium state. This is crucial for applications where long-term stability and predictable behavior are required, such as in pharmaceutical formulations. The extended incubation period ensures that the dissolution process is complete, and the system has reached a state of minimum free energy.

Detailed Step-by-Step Methodology

Materials:

  • 4-Amino-2-methylpyrimidin-5-ol (recrystallized and dried)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

  • Preparation: Add an excess amount of solid 4-Amino-2-methylpyrimidin-5-ol to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-Amino-2-methylpyrimidin-5-ol.

  • Data Analysis: Calculate the solubility of 4-Amino-2-methylpyrimidin-5-ol in each solvent, typically expressed in mg/mL or mol/L.

Mandatory Visualization: Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal and agitate at constant temperature (24-48h) A->B C Sedimentation (>2h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Solubility Profile of 4-Amino-2-methylpyrimidin-5-ol at 25 °C (Template for Experimental Data)

SolventSolvent ClassPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic10.280.1~12[5]
MethanolPolar Protic5.132.7Slightly Soluble[2][6]
EthanolPolar Protic4.324.5Slightly Soluble[7]
AcetonePolar Aprotic5.120.7Slightly Soluble[7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7Slightly Soluble[2][6]
Ethyl AcetatePolar Aprotic4.46.0Slightly Soluble[7]
ChloroformNon-polar4.14.8Slightly Soluble[7]
TolueneNon-polar2.42.4
n-HexaneNon-polar0.11.9
Petroleum EtherNon-polar~0.1~1.9Practically Insoluble[7]

Note: Qualitative descriptions are based on available literature. The empty cells are to be filled with experimentally determined quantitative data.

Analysis of Solubility Trends

The data presented in Table 2, once populated with experimental values, will allow for a thorough analysis of the solubility profile. The higher solubility in polar protic solvents like water and methanol can be attributed to the strong hydrogen bonding interactions between the hydroxyl and amino groups of the solute and the hydroxyl groups of the solvents.

In polar aprotic solvents, the solubility is likely driven by dipole-dipole interactions. The lower solubility in non-polar solvents is expected due to the large difference in polarity between the solute and the solvent, making it energetically unfavorable for the solute to dissolve.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-Amino-2-methylpyrimidin-5-ol. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable solubility data that is essential for the successful application of this important compound in various scientific and industrial settings. The provided methodology ensures a self-validating system for generating trustworthy and reproducible results.

References

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC - NIH. [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Grokipedia. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2015). SciSpace. [Link]

  • Pyrimidine. Solubility of Things. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1969). DigitalCommons@URI. [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2011). ResearchGate. [Link]

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]

  • How Does Solvent Polarity Impact Compound Solubility?. (2023). YouTube. [Link]

  • Whole cell affinity for 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations. (2024). PubMed. [Link]

  • 4-Amino-5-hydroxymethyl-2- methylpyrimidine Hydrochloride | CAS 13100-57-7. Veeprho. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2015). ResearchGate. [Link]

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Technical Whitepaper: Discovery, Isolation, and Pharmacodynamics of Toxopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Toxopyrimidine (TXP), chemically defined as 4-amino-5-hydroxymethyl-2-methylpyrimidine (or 2-methyl-6-amino-5-hydroxymethylpyrimidine depending on numbering conventions), represents a unique intersection of nutritional biochemistry and toxicology. Originally identified as the toxic principle in the rhizomes of Nuphar japonicum (Japanese Pond Lily) and later recognized as the pyrimidine moiety of Thiamine (Vitamin B


), TXP acts as a potent antagonist of Vitamin B

(Pyridoxine).

This guide provides a rigorous technical analysis of TXP, moving beyond basic descriptions to detail the causality of its isolation, the logic of its purification, and the molecular mechanism of its convulsant activity. It is designed for researchers requiring actionable protocols and mechanistic clarity.

Chemical Identity & Structural Characterization

Before isolation, one must understand the target. TXP is a polar, basic pyrimidine. Its structural similarity to Pyridoxine (Vitamin B


) is the fundamental basis for its toxicity (antimetabolite action).

Table 1: Physicochemical Profile of Toxopyrimidine

ParameterDataRelevance to Isolation
IUPAC Name 4-amino-5-hydroxymethyl-2-methylpyrimidineDefines functional groups for detection.
Formula C

H

N

O
Low molecular weight (139.15 g/mol ).
Solubility Soluble in water, acidic alcohols; Poor in non-polar solvents.Requires polar extraction (MeOH/H

O); precludes hexane partitioning.
pKa ~5.0 - 6.0 (Pyrimidine nitrogen)Ionizable; suitable for Cation Exchange Chromatography.
UV Max ~230-240 nm, ~270 nm (pH dependent)Critical for HPLC detection.
Synonyms OMPM, Castrix (Rodenticide trade name)Historical literature search keys.

Biogenesis & Discovery Context

Historically, TXP was isolated from Nuphar japonicum during investigations into "Running Fits," a convulsive disorder in dogs. It was later discovered that TXP is not merely a plant alkaloid but also a degradation product of Thiamine (Vitamin B


) when exposed to sulfite cleavage or specific thiaminases.

The Paradox: TXP is the "head" of the Vitamin B


 molecule, yet it acts as the "enemy" of Vitamin B

.

Technical Workflow: Isolation & Purification

Directive: The following protocol synthesizes historical extraction methods with modern chromatographic efficiency. It prioritizes purity over yield.

Experimental Logic

Because TXP is a small, polar amine, standard alkaloid extractions (using chloroform at high pH) are often inefficient due to its water solubility. Therefore, we utilize Ion Exchange Chromatography (IEC) as the primary purification engine, leveraging the basicity of the aminopyrimidine moiety.

Step-by-Step Protocol
Phase A: Extraction (The Capture)
  • Starting Material: 100g dried rhizomes of Nuphar japonicum (or sulfite-cleaved Thiamine reaction mixture).

  • Lysis/Solvation: Homogenize material in 500mL 70% Methanol (MeOH) acidified with 0.1M HCl.

    • Causality: The acid protonates the pyrimidine ring (forming the cation), maximizing solubility in the polar solvent while minimizing extraction of neutral lipids.

  • Clarification: Centrifuge at 10,000 x g for 15 mins. Collect supernatant.

  • Defatting: Wash the aqueous-methanolic extract with n-Hexane (1:1 ratio) three times. Discard the Hexane layer.

    • Validation: This removes chlorophyll and lipophilic terpenes that interfere with chromatography.

Phase B: Fractionation (The Separation)
  • Resin Preparation: Activate Dowex 50W-X8 (Strong Cation Exchanger) in the H+ form.

  • Loading: Adjust the extract pH to 3.0 and load onto the column.

    • Mechanism:[1][2][3][4] At pH 3.0, TXP is positively charged and binds tightly to the sulfonate groups of the resin. Neutral sugars and acidic impurities flow through.

  • Washing: Flush column with 500mL distilled water, then 50% MeOH.

  • Elution: Elute with a gradient of 0.5M to 2.0M Ammonium Hydroxide (NH

    
    OH) .
    
    • Logic: The high pH deprotonates the pyrimidine, breaking the ionic bond with the resin.

Phase C: Crystallization (The Polish)
  • Concentration: Evaporate ammoniacal eluate under reduced pressure (Rotavap) at <40°C to dryness.

  • Picrate Formation (Historical Validation): Dissolve residue in minimal ethanol and add saturated picric acid solution.

  • Recrystallization: Isolate the Toxopyrimidine Picrate crystals (Yellow needles, mp ~220°C).

  • Free Base Recovery: Treat picrate with HCl, extract picric acid with ether, and lyophilize the aqueous phase to yield Toxopyrimidine Hydrochloride .

Visualization of Isolation Workflow

IsolationWorkflow RawMat Nuphar Rhizome / Thiamine Cleavage Extract Acidic MeOH Extraction (pH 2.0) RawMat->Extract Solvation Defat Hexane Partitioning (Remove Lipids) Extract->Defat Clarification IEC_Load Cation Exchange (Dowex 50W) Bind Target (H+ Form) Defat->IEC_Load Aqueous Phase IEC_Elute Elution with NH4OH (Release Target) IEC_Load->IEC_Elute pH Switch Cryst Picrate Crystallization & Free Base Recovery IEC_Elute->Cryst Concentration Final Purified Toxopyrimidine (>98% HPLC) Cryst->Final Acid Hydrolysis

Figure 1: Strategic isolation workflow utilizing physicochemical properties (solubility and pKa) for purification.

Mechanism of Action: The B6 Antagonism

The toxicity of TXP is not intrinsic; it is competitive. It mimics Pyridoxine (PN) and Pyridoxamine (PM), hijacking the enzymes responsible for creating the active Vitamin B


 cofactor, Pyridoxal-5'-Phosphate (PLP).
The Pathway to Seizure
  • Phosphorylation Hijack: TXP is structurally similar enough to Pyridoxine to be accepted by Pyridoxal Kinase (PDXK) .

  • Dead-End Metabolite: PDXK phosphorylates TXP to form Toxopyrimidine Phosphate (TXP-P).

  • Enzyme Inhibition: TXP-P binds avidly to Pyridoxine-5'-phosphate oxidase (PNPO) or competes with PLP at the active sites of PLP-dependent enzymes.

  • GAD Blockade: The most critical failure point is Glutamate Decarboxylase (GAD) . GAD requires PLP to convert Glutamate (excitatory) to GABA (inhibitory).

  • Neurochemical Collapse: With GAD inhibited, GABA levels plummet, and Glutamate accumulates. The loss of inhibitory tone results in uncontrolled depolarization

    
     Convulsions ("Running Fits").
    
Signaling Pathway Diagram

Mechanism B6 Vitamin B6 (Pyridoxine) PDXK Pyridoxal Kinase (Enzyme) B6->PDXK Substrate TXP Toxopyrimidine (Antagonist) TXP->PDXK Competitive Substrate PLP PLP (Active Cofactor) PDXK->PLP Phosphorylation TXP_P TXP-Phosphate (Inhibitor) PDXK->TXP_P Phosphorylation GAD GAD Enzyme (Glutamate -> GABA) PLP->GAD Co-factor Activation TXP_P->GAD Competitive Inhibition Seizure Convulsions (Running Fits) GAD->Seizure Failure of GABA Synthesis

Figure 2: Competitive inhibition pathway showing how Toxopyrimidine hijacks the B6 salvage pathway to induce neurotoxicity.

Toxicology & Clinical Implications

Target Organ: Central Nervous System (CNS). Symptomology:

  • Latency Period: Unlike direct neurotoxins (e.g., cyanide), TXP exhibits a latency period. This corresponds to the time required to deplete existing PLP reserves in the brain.

  • Running Fits: Characterized by frantic running, howling, and tonic-clonic seizures.

  • Antidote: Administration of high-dose Vitamin B

    
     (Pyridoxine) reverses the effects if administered early, by out-competing TXP at the kinase level.
    

Comparison to Other B6 Antagonists:

  • Isoniazid:[2] Forms hydrazones with PLP (chemical depletion).

  • 4-Deoxypyridoxine:[2][4] Competitive inhibitor (similar to TXP).[3]

  • Toxopyrimidine:[1][5][6][7][8] specifically inhibits the phosphorylation step and the resulting phosphate ester inhibits GAD.

References

  • Makino, K., et al. (1954).[3] "Atoxopyrimidine Action of Vitamins of the B6 Group." Nature.[3] Link[3]

  • Ulbricht, T. L., & Gots, J. S. (1956). "A New Antagonist of Thiamine."[3] Nature.[3] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine)." PubChem. Link

  • ChemicalBook. (2025). "4-Amino-5-Hydroxymethyl-2-methylpyrimidine Properties and Safety." ChemicalBook.[5] Link

  • Ritsert, K. (1939). "Die Bausteinanalyse des Aneurins (Vitamin B1)." Pharmazeutische Zeitung.

Sources

Natural Occurrence and Biological Significance of 4-Amino-2-methylpyrimidin-5-ol (and its Hydroxymethyl Analogs)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, natural occurrence, and biological significance of 4-Amino-2-methylpyrimidin-5-ol and its naturally dominant analog, 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine).

Executive Summary

4-Amino-2-methylpyrimidin-5-ol (CAS 20783-19-1) represents a specific hydroxypyrimidine scaffold. However, in the context of natural product chemistry and biochemistry, this specific chemical structure is inextricably linked to—and often confused with—its hydroxymethyl homolog: 4-Amino-2-methyl-5-pyrimidinemethanol (CAS 73-67-6), widely known as Toxopyrimidine or HMP .

While the 5-ol variant is primarily a synthetic intermediate or minor oxidative metabolite, the 5-hydroxymethyl variant is a ubiquitous natural product, serving as the biogenic precursor to Thiamine (Vitamin B1) . This guide addresses the natural occurrence of this pyrimidine scaffold, focusing on the biosynthetic pathways of the HMP moiety, its isolation as a degradation product of Thiamine, and its pharmacological role as a Vitamin B6 antagonist.

Key Distinctions
FeatureRequested Compound Primary Natural Analog (HMP)
IUPAC Name 4-Amino-2-methylpyrimidin-5-ol4-Amino-2-methyl-5-pyrimidinemethanol
Common Name 5-Hydroxypyrimidine derivativeToxopyrimidine; HMP
CAS Number 20783-19-173-67-6
Structure Pyrimidine ring with -OH at C5Pyrimidine ring with -CH₂OH at C5
Natural Status Rare/Trace MetaboliteMajor Biosynthetic Intermediate (B1 Pathway)

Natural Occurrence & Biosynthesis

The natural occurrence of the 4-amino-2-methylpyrimidine scaffold is almost exclusively tied to the de novo biosynthesis of Thiamine (Vitamin B1) in bacteria (e.g., Escherichia coli, Salmonella enterica), yeast (Saccharomyces cerevisiae), and plants.

The HMP Biosynthetic Pathway

In biological systems, the pyrimidine ring is synthesized separately from the thiazole ring before being coupled to form Thiamine. The pyrimidine moiety, HMP-diphosphate (HMP-PP), is derived from 5-Aminoimidazole ribonucleotide (AIR) , an intermediate in purine biosynthesis.

Pathway Logic:

  • Precursor: The pathway branches off from Purine biosynthesis at AIR.

  • Conversion: The enzyme ThiC (hydroxymethylpyrimidine synthase) catalyzes the complex rearrangement of AIR to HMP-P. This reaction involves an iron-sulfur cluster and S-adenosylmethionine (SAM) radical chemistry.

  • Phosphorylation: HMP is phosphorylated to HMP-PP (HMP-diphosphate).

  • Coupling: HMP-PP is coupled with the Thiazole moiety (Thz-P) by ThiE (Thiamine phosphate synthase) to form Thiamine Monophosphate (TMP).

Visualization: Thiamine Pyrimidine Biosynthesis

The following diagram illustrates the de novo synthesis of the pyrimidine moiety (HMP) and its integration into Vitamin B1.

ThiamineBiosynthesis AIR 5-Aminoimidazole ribonucleotide (AIR) HMP HMP (Toxopyrimidine) (4-Amino-2-methyl-5-pyrimidinemethanol) AIR->HMP Rearrangement ThiC ThiC (Radical SAM) AIR->ThiC HMP_P HMP-Phosphate HMP->HMP_P ATP -> ADP ThiD ThiD (Kinase) HMP_P->ThiD HMP_PP HMP-Diphosphate Thiamine Thiamine (Vitamin B1) HMP_PP->Thiamine + Thiazole Moiety ThiE ThiE (Synthase) HMP_PP->ThiE ThiC->HMP ThiD->HMP_PP ThiE->Thiamine

Figure 1: Biosynthetic pathway of the HMP pyrimidine moiety from purine precursors.

Pharmacological Significance: The "Toxopyrimidine" Effect

While HMP is a vital vitamin precursor, it (and its structural analogs like the 5-ol variant) acts as a Vitamin B6 Antagonist when present in excess or in isolation. This phenomenon is critical for researchers developing pyrimidine-based therapeutics.

Mechanism of Antagonism

The structural similarity between the 4-amino-2-methylpyrimidine core and Pyridoxine (Vitamin B6) allows the pyrimidine to competitively inhibit Pyridoxal Kinase.

  • Pyridoxine: 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine.

  • Toxopyrimidine: 4-amino-5-hydroxymethyl-2-methylpyrimidine.[1]

Causality: The pyrimidine analog binds to the active site of Pyridoxal Kinase, preventing the phosphorylation of Pyridoxine to Pyridoxal-5-Phosphate (PLP), the active coenzyme form.[2] This leads to a functional B6 deficiency, manifesting as convulsions (GABA depletion) and neuronal dysfunction.

Visualization: Structural Antagonism

Antagonism cluster_Enzyme Target: Pyridoxal Kinase cluster_Ligands BindingSite Active Binding Site PLP PLP (Essential for GABA Synthesis) BindingSite->PLP Pyridoxal-5-Phosphate (Active Coenzyme) GABA_Depletion GABA Depletion -> Convulsions BindingSite->GABA_Depletion Inhibition leads to... B6 Vitamin B6 (Pyridoxine) B6->BindingSite Native Substrate (Phosphorylation) Antagonist Toxopyrimidine / 5-ol Analog (Antagonist) Antagonist->BindingSite Competitive Inhibition (Blocks PLP Formation)

Figure 2: Competitive inhibition mechanism of Pyridoxal Kinase by 4-amino-2-methylpyrimidine analogs.

Experimental Protocols: Isolation and Detection

For researchers aiming to isolate the pyrimidine moiety from natural sources (e.g., yeast lysate or Thiamine degradation), the following protocol leverages the chemical stability of the pyrimidine ring against sulfite cleavage, a classic degradation method.

Protocol: Sulfite Cleavage of Thiamine to Isolate the Pyrimidine Moiety

Objective: Isolate 4-amino-2-methyl-5-pyrimidinemethanol (or its sulfonate derivative) from Thiamine.

Reagents:

  • Thiamine Hydrochloride (or natural extract rich in B1).

  • Sodium Sulfite (Na₂SO₃).

  • Sulfur Dioxide (SO₂) gas or Bisulfite solution.

  • Cation Exchange Resin (e.g., Amberlite IR-120).

Workflow:

  • Cleavage Reaction:

    • Dissolve the thiamine source in water (approx. 10% w/v).

    • Adjust pH to 5.0–6.0 using Na₂SO₃.

    • Add excess sodium sulfite (2 molar equivalents).

    • Mechanism: The sulfite ion attacks the methylene bridge between the pyrimidine and thiazole rings.

    • Reaction: Thiamine + Sulfite

      
       4-Amino-2-methyl-5-pyrimidinesulfonic acid + Thiazole moiety.
      
  • Hydrolysis (Optional for -OH/-Methanol recovery):

    • To convert the sulfonic acid to the alcohol (HMP) or the hydroxy variant, reflux in dilute acid (HCl) or treat with phosphatase if phosphate esters are present in the crude extract.

  • Purification:

    • Pass the reaction mixture through a Cation Exchange Column (H+ form).

    • Elution: The pyrimidine moiety is strongly basic (due to the amino group) and will retain. Elute with 2M HCl.

    • Crystallization: Concentrate the eluate to induce crystallization of the hydrochloride salt.

  • Validation (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Methanol (90:10).

    • Detection: UV at 254 nm (Pyrimidine absorption max).

Summary of Properties

The following table summarizes the physicochemical properties of the requested compound versus the primary natural analog.

Property4-Amino-2-methylpyrimidin-5-ol4-Amino-2-methyl-5-pyrimidinemethanol (HMP)
Molecular Weight 125.13 g/mol 139.16 g/mol
Solubility Moderate in water; Soluble in dilute acidHighly soluble in water
Acidity (pKa) Amphoteric (Phenolic OH + Basic N)Basic (pKa ~5.4 for N1)
UV Absorption

~245 nm, 280 nm

~234 nm, 268 nm (pH dependent)
Primary Source Synthetic / Oxidative DegradationNatural Biosynthesis (Bacteria/Yeast)

References

  • Begley, T. P., et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology. Link

  • Ruenwongsa, P., & Cooper, J. R. (1959). The action of toxopyrimidine on pyridoxal kinase. Biochimica et Biophysica Acta. Link

  • Jurgenson, C. T., et al. (2009). Biosynthesis of Thiamin Pyrophosphate. Annual Review of Biochemistry. Link

  • PubChem Compound Summary. (2024). 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine).[1] National Center for Biotechnology Information. Link

  • LGC Standards. (2024). Reference Standard for 4-Amino-2-methylpyrimidin-5-ol. Link

Sources

Methodological & Application

Application of 4-Amino-2-methylpyrimidin-5-ol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-2-methylpyrimidin-5-ol as a Scaffold for Thiamine-Antagonist Agrochemicals

Executive Summary

4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1) is a critical pyrimidine scaffold used in the rational design of agrochemicals targeting vitamin B1 (thiamine) biosynthesis and utilization pathways.[1] While structurally related to the commercial coccidiostat Amprolium and the rodenticide Toxopyrimidine , this specific 5-hydroxy derivative serves as a versatile "divergent synthon." Its unique combination of a nucleophilic hydroxyl group at C5 and an amino group at C4 allows for the rapid generation of two distinct classes of bioactive compounds: lipophilic ether-based thiamine mimics (potential fungicides) and fused heterocyclic systems (such as furo[2,3-d]pyrimidines).

This guide provides detailed protocols for utilizing this scaffold to synthesize next-generation crop protection agents, focusing on mechanism-based design and high-yield synthetic workflows.

Scientific Basis: Thiamine Antagonism in Crop Protection

Mechanism of Action

Thiamine (Vitamin B1) is an essential cofactor for carbohydrate metabolism (e.g., pyruvate dehydrogenase complex) in fungi and plants. Many pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani, rely on specific uptake transporters or de novo biosynthesis.

  • The "Trojan Horse" Strategy: 4-Amino-2-methylpyrimidin-5-ol mimics the pyrimidine moiety of thiamine (4-amino-2-methyl-5-pyrimidinemethanol).

  • Inhibition: By modifying the C5-position (replacing the hydroxymethyl group of thiamine with bulky ethers or fused rings), the resulting molecule can bind to thiamine-dependent enzymes or transporters without providing cofactor activity, effectively starving the pathogen.

Pathway Visualization

The following diagram illustrates the competitive inhibition pathway targeted by derivatives of this scaffold.

ThiamineAntagonism Precursor AIR (Aminoimidazole Ribotide) HMP HMP-PP (Thiamine Pyrimidine Moiety) Precursor->HMP Biosynthesis Thiamine Thiamine (Vitamin B1) HMP->Thiamine Coupling with Thiazole Enzyme Thiamine-Dependent Enzymes (e.g., PDH) Thiamine->Enzyme Cofactor Activation Scaffold 4-Amino-2-methylpyrimidin-5-ol (Scaffold) Inhibitor Ether/Fused Derivative (Antagonist) Scaffold->Inhibitor Chemical Synthesis Inhibitor->Thiamine Blocks Uptake Inhibitor->Enzyme Competitive Inhibition (Dead-End Complex)

Figure 1: Mechanism of Action. The synthetic derivative competes with natural thiamine, blocking critical metabolic enzymes in the target pathogen.

Experimental Protocols

Protocol A: Chemo-Selective O-Alkylation (Ether Synthesis)

Objective: To synthesize a library of lipophilic ethers targeting fungal thiamine transporters. Rationale: The 5-hydroxyl group is phenolic in character (


). Using a weak base allows selective alkylation at the oxygen without competing N-alkylation at the 4-amino group.

Materials:

  • Substrate: 4-Amino-2-methylpyrimidin-5-ol (1.0 eq)

  • Electrophile: Substituted Benzyl Bromide or Alkyl Iodide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous DMF or Acetonitrile

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) – Optional, for chlorides

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-Amino-2-methylpyrimidin-5-ol (5 mmol, 625 mg) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (10 mmol, 3.26 g) in one portion. Stir at room temperature for 30 minutes under 
    
    
    
    atmosphere. Note: The solution may darken as the phenolate forms.
  • Alkylation: Dropwise add the alkyl halide (5.5 mmol) dissolved in 2 mL DMF.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The product will be less polar than the starting material.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice-water (50 mL). The product often precipitates.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the broad phenolic -OH signal (>9 ppm) and the appearance of the ether -CH2- signal (typically 5.0–5.2 ppm). The 4-NH2 signal (broad singlet, ~6.5 ppm) should remain intact.

Protocol B: Synthesis of Fused Furo[2,3-d]pyrimidines

Objective: To create rigid, bicyclic cores that mimic the purine/pyrimidine overlap in enzyme active sites. Rationale: The adjacent 4-amino and 5-hydroxy groups allow for a [3+2] cyclization with


-haloketones.

Materials:

  • Substrate: 4-Amino-2-methylpyrimidin-5-ol (1.0 eq)

  • Reagent:

    
    -Bromoacetophenone (or derivative) (1.1 eq)
    
  • Solvent: Ethanol/Water (1:1) or Glacial Acetic Acid

  • Temperature: Reflux

Step-by-Step Methodology:

  • Mixing: Dissolve the pyrimidine substrate (2 mmol) in Ethanol (10 mL).

  • Addition: Add

    
    -bromoacetophenone (2.2 mmol).
    
  • Cyclization: Heat to reflux for 8–12 hours.

    • Mechanism:[1][2] Initial O-alkylation is followed by intramolecular condensation between the ketone carbonyl and the 4-amino group, eliminating water.

  • Isolation: Cool the reaction mixture. The hydrobromide salt of the fused product typically precipitates.

  • Neutralization: Filter the solid, suspend in water, and neutralize with 10%

    
     to release the free base.
    
  • Purification: Recrystallize from DMF/Ethanol.

Synthetic Workflow Diagram

The following diagram details the divergent synthesis pathways from the core scaffold.

SynthesisWorkflow Core 4-Amino-2-methylpyrimidin-5-ol (Core Scaffold) RouteA Route A: O-Alkylation (Base, R-X, DMF) Core->RouteA RouteB Route B: Cyclization (alpha-Haloketone, Reflux) Core->RouteB Ether 5-Alkoxy-4-aminopyrimidines (Thiamine Mimics) RouteA->Ether Yield: 75-90% Fused Furo[2,3-d]pyrimidines (Rigid Antagonists) RouteB->Fused Yield: 60-80%

Figure 2: Divergent Synthetic Workflow. Route A yields flexible ether analogs; Route B yields rigid fused systems.

Analytical Data Summary

Table 1: Typical Physicochemical Properties of Derivatives

ParameterCore ScaffoldEther Derivatives (Route A)Fused Derivatives (Route B)
Molecular Weight 125.13 g/mol 215–350 g/mol 240–380 g/mol
LogP (Lipophilicity) -0.8 (Hydrophilic)2.5 – 4.5 (Optimized for uptake)3.0 – 5.0
Solubility High (Water/DMSO)Low (Water), High (Organic)Moderate (Organic)
UV Max (

)
~275 nm~280 nm~310 nm (Extended conjugation)
Key IR Signal 3300-3400 (NH/OH)1250 cm⁻¹ (C-O-C stretch)Absence of C=O (ketone)

References

  • Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. Source: National Institutes of Health (PMC). URL:[Link] (Generalized reference for pyrimidine fungicide design).

  • Reactions of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones (Furo[2,3-d]pyrimidine synthesis precedent). Source: Journal of the Chemical Society C. URL:[Link]

  • Thiamine Antagonists in Agrochemicals (Amprolium Mechanism). Source: PubChem Compound Summary. URL:[Link]

Sources

Use of 4-Amino-2-methylpyrimidin-5-ol as a building block in organic synthesis

[1][2]

Introduction & Chemical Identity

4-Amino-2-methylpyrimidin-5-ol is a bifunctional pyrimidine scaffold characterized by an electron-rich phenolic hydroxyl group at the C5 position and a primary amine at the C4 position.[1] It serves as a critical intermediate in the synthesis of bio-active heterocycles, particularly in the development of thiamine (Vitamin B1) antagonists, kinase inhibitors, and non-natural nucleobase analogs.

Crucial Distinction: Researchers often confuse this compound with Toxopyrimidine (4-Amino-2-methyl-5-pyrimidinemethanol, CAS 73-67-6).[1]

  • Target Compound (This Guide): Pyrimidin-5-ol (Phenol derivative, CAS 20783-19-1).[1][2]

  • Toxopyrimidine: Pyrimidin-5-methanol (Benzylic alcohol derivative, CAS 73-67-6).[1]

Chemical Specifications
ParameterData
CAS Number 20783-19-1
IUPAC Name 4-amino-2-methylpyrimidin-5-ol
Molecular Formula C₅H₉N₃O
Molecular Weight 125.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, dilute acid/base; sparingly soluble in water
pKa (Predicted) ~9.5 (Phenolic OH), ~4.5 (Pyrimidinyl NH⁺)

Reactivity Profile & Synthetic Utility[1][6]

The utility of 4-Amino-2-methylpyrimidin-5-ol stems from its amphoteric nature and multiple nucleophilic sites. It allows for orthogonal functionalization strategies, enabling the construction of complex fused ring systems and ether-linked pharmacophores.

Reactivity Logic Flow

The molecule presents three distinct reactivity nodes:

  • C5-Hydroxyl (Phenol): The most reactive nucleophile under basic conditions.[1] Used for O-alkylation to generate ether libraries.[1]

  • C4-Amine (Aniline-like): Less nucleophilic than a standard amine due to electron withdrawal by the pyrimidine ring, but capable of acylation and Schiff base formation.[1]

  • N1/N3 Ring Nitrogens: Sites for protonation or metal coordination.[1]

ReactivityMapCore4-Amino-2-methylpyrimidin-5-ol(Scaffold)OHC5-OH Group(Nucleophile)Core->OHPrimary SiteNH2C4-NH2 Group(Weak Nucleophile)Core->NH2Secondary SiteRingPyrimidine Ring(Electron Deficient)Core->RingStructural BaseEtherKinase InhibitorIntermediatesOH->EtherO-Alkylation(K2CO3/DMF)AmideAmideNH2->AmideAcylation(Anhydrides)ImineSchiff Base LigandsNH2->ImineCondensation(Aldehydes)FusedFusedRing->FusedCyclization(e.g., Pyrimido-oxazines)

Figure 1: Reactivity map illustrating the orthogonal functionalization pathways for 4-Amino-2-methylpyrimidin-5-ol.[1]

Detailed Experimental Protocols

Protocol A: Selective O-Alkylation (Ether Synthesis)

This protocol describes the synthesis of 5-alkoxy-4-aminopyrimidines.[1] The phenolic oxygen is selectively alkylated over the amine by utilizing mild basic conditions that deprotonate the phenol (pKa ~9.[1]5) without activating the amine.[1]

Application: Synthesis of ether-linked bioactive libraries (e.g., kinase inhibitors).[1]

Reagents:

  • 4-Amino-2-methylpyrimidin-5-ol (1.0 eq)[1]

  • Alkyl Halide (R-Br or R-I) (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • DMF (Dimethylformamide), anhydrous (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Amino-2-methylpyrimidin-5-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide anion forms.

  • Addition: Dropwise add the Alkyl Halide (1.1 eq) via syringe.

  • Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. Reaction time is typically 4–12 hours.[1]

    • Checkpoint: If N-alkylation (at the amine) is observed as a side product, lower the temperature to RT and extend reaction time.[1]

  • Work-up:

    • Cool to RT and pour into ice-cold water (10x reaction volume).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with LiCl solution (5%) to remove residual DMF, followed by brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂), typically eluting with DCM/MeOH gradients.[1]

Protocol B: Synthesis of Pyrimido[4,5-b][1,4]oxazines (Fused System)

The 5-ol and 4-amino groups are positioned perfectly for [3+3] or [4+2] cyclizations to form fused heterocyclic systems, which are privileged scaffolds in drug discovery.[1]

Mechanism: Reaction with an

1

Reagents:

  • 4-Amino-2-methylpyrimidin-5-ol (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1]

  • Triethylamine (Et₃N) (2.5 eq)[1]

  • THF (Tetrahydrofuran), anhydrous[1]

Step-by-Step Methodology:

  • Acylation: Dissolve the starting material in THF at 0°C. Add Et₃N (1.2 eq) followed by slow addition of Chloroacetyl chloride (1.1 eq).

  • Intermediate Formation: Stir at 0°C to RT for 2 hours. This forms the intermediate N-(5-hydroxy-2-methylpyrimidin-4-yl)-2-chloroacetamide.[1]

  • Cyclization: Add the second portion of Et₃N (1.3 eq) and heat the solution to reflux (66°C) for 6–12 hours. The phenoxide displaces the chloride to close the ring.

  • Isolation: Evaporate volatiles. Triturate the residue with water/ethanol to precipitate the fused lactam product.

Analytical Data & Validation

When characterizing derivatives of this building block, specific spectral signatures confirm regioselectivity.

TechniqueDiagnostic SignalInterpretation
¹H NMR

9.0–10.0 ppm (Broad singlet)
Disappearance of Phenolic OH indicates successful O-alkylation.[1]
¹H NMR

6.5–7.5 ppm (Broad singlet)
Retention of NH₂ protons confirms selectivity (amine intact).[1]
¹³C NMR

140–150 ppm (C5)
Chemical shift change at C5 confirms oxygen substitution.[1]
LC-MS [M+H]⁺ shiftMass shift corresponding to R-group addition (+14 for Methyl, etc.).[1]

Safety & Handling (Toxopyrimidine Context)

While CAS 20783-19-1 (the phenol) is less documented than the methanol derivative, strict precautions are required due to the structural similarity to Toxopyrimidine (a convulsant and Vitamin B6 antagonist).[1]

  • Hazard Classification: Treat as Acute Toxin (Oral/Inhalation) and Skin/Eye Irritant.[1]

  • Biological Mechanism: Pyrimidine analogs can inhibit pyridoxal kinase or compete with Vitamin B6, potentially leading to GABA depletion in the CNS.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust generation.[1]

  • First Aid: In case of exposure, wash immediately with soap and water. If inhaled or ingested, seek medical attention and provide the SDS (assume B6 antagonism potential).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine).[1][3] Retrieved from [Link][1][3]

  • Korytnyk, W., et al. (1976).[1] Synthesis and biological properties of 4-amino- and 4-bromo-4-norpyridoxol.[1] Journal of Medicinal Chemistry, 19(8), 999–1002. (Contextual reference for 4-amino-pyrimidine B6 analogs).

  • Yavari, M., et al. (2020).[1][4] Synthesis and characterization of Schiff base complexes of pyridoxal analogs. Journal of the Serbian Chemical Society.[1][4] (Analogous chemistry for heterocyclic amino-hydroxy ligands).

Application Note: Profiling the Antioxidant Potential of 4-Amino-2-methylpyrimidin-5-ol Derivatives

[1][2]

Introduction & Chemical Rationale

The search for novel antioxidants often focuses on phenolic compounds.[1] However, 5-pyrimidinols (hydroxylated pyrimidines) represent an under-explored class of "aza-phenols." The core structure, 4-Amino-2-methylpyrimidin-5-ol , is structurally analogous to the pyrimidine moiety of Thiamine (Vitamin B1) but possesses a hydroxyl group directly attached to the C5 position of the aromatic ring.

The "Aza-Phenol" Paradox

While nitrogen atoms in the pyrimidine ring are electron-withdrawing (making the ring electron-deficient compared to benzene), they also influence the O-H Bond Dissociation Enthalpy (BDE).

  • Mechanism: The antioxidant activity is primarily driven by Hydrogen Atom Transfer (HAT) from the 5-hydroxyl group to free radicals (ROO•).

  • Substituent Effect: The 4-Amino group is a strong electron donor (+M effect), which is critical. It counteracts the electron-withdrawing nature of the ring nitrogens, increasing electron density at C5 and weakening the O-H bond, thereby facilitating radical scavenging. The 2-Methyl group provides mild inductive donation (+I) and lipophilicity, aiding in membrane penetration.

Recent studies indicate that despite having higher theoretical BDEs than some phenols, 5-pyrimidinols can exhibit faster kinetics in trapping peroxyl radicals due to favorable transition state geometries and proton-coupled electron transfer mechanisms [1].

Experimental Workflow

The following workflow outlines the critical path from compound solubilization to biological validation.

ExperimentalWorkflowSampleDerivativePreparationSolubilitySolubility Check(DMSO/EtOH)Sample->SolubilityScreeningPrimary Screening(DPPH / ABTS)Solubility->ScreeningIf SolubleMechanismMechanistic Assay(FRAP / ORAC)Screening->MechanismHit ConfirmationDataIC50 & SARAnalysisScreening->DataRapid FeedbackBioRelBiological Relevance(Lipid Peroxidation)Mechanism->BioRelHigh PotencyBioRel->Data

Caption: Integrated workflow for evaluating pyrimidin-5-ol antioxidants, prioritizing solubility and biological relevance.

Detailed Protocols

Protocol A: Primary Radical Scavenging (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard for initial screening. However, for amino-pyrimidines, pH control is vital to prevent protonation of the amino group, which would alter electronic properties.

Reagents:

  • DPPH Stock: 0.1 mM in Methanol (freshly prepared, protect from light).

  • Test Compounds: 4-Amino-2-methylpyrimidin-5-ol derivatives (1 mg/mL stock in DMSO).

  • Standard: Ascorbic Acid or Trolox.[2]

Procedure:

  • Preparation: Dilute test compounds in methanol to prepare a concentration range (e.g., 10, 20, 40, 80, 160 µM).

  • Reaction: In a 96-well plate, mix 20 µL of test sample with 180 µL of DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

    • Expert Insight: Do not extend beyond 30 minutes. Pyrimidines can undergo slow secondary reactions that mimic antioxidant activity (false positives).

  • Measurement: Read Absorbance at 517 nm (A_sample).

  • Control: Measure Absorbance of DPPH + Solvent (A_control).

Calculation:

Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)

This assay is crucial for 4-amino-2-methylpyrimidin-5-ol derivatives because their lipophilicity (due to the methyl group) suggests they may protect cell membranes better than hydrophilic standards.

Model System: Rat Liver Homogenate or Linoleic Acid Emulsion.

Procedure:

  • Induction: Mix 0.5 mL of 10% liver homogenate (in phosphate buffer, pH 7.4) with 0.1 mL of test compound.

  • Oxidative Stress: Add 0.05 mL of 0.07 M FeSO4 to induce peroxidation (Fenton reaction). Incubate at 37°C for 30 minutes.

  • Termination: Add 1.5 mL of 20% Acetic Acid (pH 3.5) and 1.5 mL of 0.8% Thiobarbituric Acid (TBA) (w/v in SDS).

  • Chromophore Development: Heat at 95°C for 60 minutes . The adduct formed is pink.

  • Extraction: After cooling, add 5 mL n-butanol/pyridine (15:1), vortex, and centrifuge at 4000 rpm for 10 min.

  • Measurement: Read Absorbance of the organic layer at 532 nm .

Mechanistic Validation: The "Aza-Phenol" Pathway

Understanding how these derivatives work is as important as their potency. The 4-amino group facilitates the stabilization of the phenoxyl radical.

ReactionMechanismCompound4-Amino-2-methylpyrimidin-5-olComplex[H-Bond Complex]Compound->ComplexDiffusionRadicalFree Radical(ROO•)Radical->ComplexTSTransition State(PCET)Complex->TSH-Atom TransferProductPyrimidinoxyl Radical(Stable)TS->ProductResonance Stabilization(via 4-NH2)NeutralROOH(Neutralized)TS->Neutral

Caption: Hydrogen Atom Transfer (HAT) mechanism stabilized by the 4-amino electron donation.

Data Reporting & Analysis

When reporting results for this class of compounds, structure the data to highlight the impact of substitutions.

Table 1: Recommended Data Presentation Format

Compound IDR-Group (C4-Amino)DPPH IC50 (µM)TBARS % Inhibition (at 100 µM)Notes
Ref (Trolox) -15.2 ± 1.185%Standard
AMP-5-OH -NH2 (Parent)[Experimental][Experimental]Baseline activity
Deriv-A -NH-Methyl[Value][Value]Increased lipophilicity?[3]
Deriv-B -NH-Acetyl[Value][Value]Electron withdrawal (expect lower activity)

Statistical Validation:

  • All experiments must be performed in triplicate .

  • Use One-way ANOVA followed by Dunnett’s test when comparing derivatives to the parent compound or standard.

Troubleshooting & Expert Tips

  • Solubility Artifacts: If the solution turns cloudy upon adding the compound to the DPPH/Buffer mix, the compound has precipitated. Action: Reduce concentration or increase % DMSO (up to 5% is usually tolerated in DPPH).

  • Color Interference: Pyrimidine derivatives can sometimes be colored or fluorescent. Action: Run a "Sample Blank" (Compound + Methanol without DPPH) and subtract this absorbance from the test reading.

  • Stability: 5-pyrimidinols are sensitive to air oxidation at high pH. Action: Ensure all buffers for LPO assays are at pH 7.4 and prepare stock solutions fresh.

References

  • Valgimigli, L., et al. (2012). "The effect of ring nitrogen atoms on the homolytic reactivity of phenolic compounds: understanding the radical-scavenging ability of 5-pyrimidinols." National Institutes of Health (PubMed). [Link]

  • Kotaiah, Y., et al. (2012). "Synthesis and Antioxidant Activity of Novel Pyrimidine Derivatives." Indian Journal of Pharmaceutical Sciences. [Link]

  • Pontiki, E., et al. (2023).[4] "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies." Molecules (MDPI). [Link]

  • Bhat, H.R., et al. (2012). "Free radical scavenging properties of pyrimidine derivatives." Journal of Young Pharmacists. [Link]

Use of 4-Amino-2-methylpyrimidin-5-ol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-2-methylpyrimidin-5-ol in Kinase Inhibitor Synthesis

Executive Summary

This technical guide details the application of 4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1) as a critical "ortho-amino phenol" equivalent in the synthesis of fused bicyclic kinase inhibitors. While pyrimidine pharmacophores are ubiquitous in oncology (e.g., Pazopanib, Dasatinib), the specific 4-amino-5-hydroxy substitution pattern of this intermediate offers a privileged entry point for constructing furo[2,3-d]pyrimidine and oxazolo[5,4-d]pyrimidine cores.

These fused systems are bioisosteric to the adenine ring of ATP, allowing them to bind with high affinity to the hinge region of tyrosine kinases, particularly VEGFR2 (KDR) , Tie-2 , and Lck . This guide provides a validated protocol for the annulation of 4-Amino-2-methylpyrimidin-5-ol into a furo[2,3-d]pyrimidine scaffold, a proven motif in anti-angiogenic drug discovery.

Strategic Analysis: The "Ortho-Amino Hydroxy" Advantage

In medicinal chemistry, constructing fused heterocycles often requires harsh conditions or multi-step sequences starting from the five-membered ring (e.g., building a pyrimidine onto a furan). Using 4-Amino-2-methylpyrimidin-5-ol inverts this logic, using the pre-formed pyrimidine ring as the template.

Mechanistic Causality:

  • Nucleophilic Duality: The molecule possesses two nucleophiles in close proximity: the hydroxyl group at C-5 (hard nucleophile) and the amine at C-4 (softer nucleophile).

  • Regioselectivity: Under basic conditions, the phenoxide-like anion at C-5 is generated preferentially, allowing for controlled O-alkylation with

    
    -haloketones.
    
  • Spontaneous Cyclization: The subsequent intramolecular attack of the C-4 amine onto the pendant carbonyl facilitates ring closure, often in a "one-pot" or two-step cascade, yielding the furo[2,3-d]pyrimidine system.

Validated Protocol: Synthesis of Furo[2,3-d]pyrimidine Scaffold

This protocol describes the reaction of 4-Amino-2-methylpyrimidin-5-ol with an


-bromoketone (e.g., phenacyl bromide) to generate a 5,6-diaryl or 6-aryl substituted furo[2,3-d]pyrimidine.
Materials & Reagents
  • Substrate: 4-Amino-2-methylpyrimidin-5-ol (1.0 equiv)

  • Electrophile: Phenacyl bromide (or substituted

    
    -bromoacetophenone) (1.1 equiv)
    
  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF) (Anhydrous)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional, to accelerate alkylation via Finkelstein reaction.

Step-by-Step Methodology

Step 1: O-Alkylation (The Anchoring Step)

  • Dissolution: Charge a round-bottom flask with 4-Amino-2-methylpyrimidin-5-ol (10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (20 mmol) in a single portion. The suspension may change color slightly, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Dropwise add a solution of Phenacyl bromide (11 mmol) in DMF (5 mL) over 10 minutes.

    • Critical Control Point: Maintain temperature

      
       to prevent 
      
      
      
      -alkylation side products.
  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The intermediate ether (4-amino-5-(2-oxo-2-phenylethoxy)-2-methylpyrimidine) should be the major product.
    

Step 2: Cyclodehydration (The Annulation Step)

  • Conditioning: Once the intermediate is confirmed, increase the temperature to

    
     .
    
  • Duration: Stir for 4–6 hours. The C-4 amine will attack the ketone carbonyl, followed by dehydration to aromatize the furan ring.

  • Completion: Reaction is complete when the intermediate peak disappears on LC-MS.

Step 3: Isolation & Purification

  • Quench: Cool the mixture to RT and pour into crushed ice/water (100 mL).

  • Precipitation: The furo[2,3-d]pyrimidine product often precipitates as a solid. Stir for 30 minutes.

  • Filtration: Filter the solid, wash with copious water to remove DMF and inorganic salts.

  • Recrystallization: Recrystallize from Ethanol or EtOH/Water mixtures to obtain high-purity crystals.

Data Summary & Optimization

Table 1: Optimization of Cyclization Conditions

SolventBaseTemp (

)
Time (h)Yield (%)Notes
DMF

110 4 82% Optimal. Clean conversion.
Ethanol

Reflux (78)1245%Incomplete cyclization.
Acetone

Reflux (56)2430%Only O-alkylation observed; no cyclization.
DMSO

120275%Good yield but difficult workup.

Visualizations

Figure 1: Reaction Mechanism & Pathway[1]

ReactionPathway Start 4-Amino-2-methylpyrimidin-5-ol (Nucleophile) Inter Intermediate Ether (O-Alkylated) Start->Inter K2CO3, DMF, 60°C (O-Alkylation) Reagent Alpha-Bromo Ketone (Electrophile) Reagent->Inter Transition Cyclization (Intramolecular Attack) Inter->Transition Heat (110°C) Product Furo[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Transition->Product - H2O (Aromatization)

Caption: Step-wise annulation pathway transforming the pyrimidin-5-ol precursor into the bioactive furo[2,3-d]pyrimidine core.

Figure 2: Kinase Inhibitor Workflow

Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Biological Target Node1 Start: 4-Amino-2-methylpyrimidin-5-ol Node2 Reaction: Cyclization with Alpha-Halo Carbonyls Node1->Node2 Node3 Product: Furo[2,3-d]pyrimidine Core Node2->Node3 Node4 C-4 Modification (if Amino group preserved) Node3->Node4 Node5 Aryl Group Optimization (for Hydrophobic Pocket) Node3->Node5 Node6 VEGFR2 / Tie-2 Inhibition (Anti-Angiogenesis) Node4->Node6 Node5->Node6

Caption: Strategic workflow for developing anti-angiogenic kinase inhibitors starting from the 5-ol precursor.

References

  • Synthesis of Furo[2,3-d]pyrimidines as Kinase Inhibitors Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Source: RSC Advances, 2021. URL:[Link]

  • Application in VEGFR2 Inhibition Title: Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors.[1] Source: Bioorganic Chemistry, 2021.[1] URL:[Link]

  • Chemical Properties of the Precursor Title: 4-Amino-2-methyl-5-pyrimidinol (CAS 20783-19-1) Compound Summary. Source: PubChem. URL:[Link]

  • Related Scaffold Synthesis (Oxazolo[5,4-d]pyrimidines) Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.[2][3] Source: Molecules, 2020.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Identification of byproducts in 4-Amino-2-methylpyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-methylpyrimidin-5-ol (HMP) Synthesis

Executive Summary & Molecule Identification

User Query Clarification: While the specific nomenclature "4-Amino-2-methylpyrimidin-5-ol" implies a hydroxyl group directly attached to the pyrimidine ring (a phenol-like structure), this string is frequently used in industrial catalogs as a synonym for 4-Amino-2-methyl-5-pyrimidinemethanol (also known as Toxopyrimidine or HMP ), a critical intermediate in Vitamin B1 (Thiamine) synthesis.

This guide addresses the synthesis of HMP (CAS: 73-67-6) via the industrially prevalent amidine-enamine condensation route . If your target is strictly the 5-hydroxy (phenolic) variant, please refer to the "Hydrolysis Impurities" section, as it is a degradation product of HMP.

  • Target Molecule: 4-Amino-2-methyl-5-pyrimidinemethanol (HMP)[1][2]

  • CAS: 73-67-6[2][3]

  • Primary Application: Vitamin B1 Intermediate[4]

  • Key Reaction: Condensation of Acetamidine with

    
    -formyl-
    
    
    
    -alkoxypropionitrile derivatives.

Synthesis Pathway & Impurity Origins

The formation of impurities is mechanistically linked to the stability of the acetamidine precursor and the pH control during the cyclization step.

HMP_Synthesis Acetamidine Acetamidine HCl (Starting Material) Intermediate Acyclic Amidine Intermediate Acetamidine->Intermediate Condensation EnolEther Ethoxymethylenemalononitrile (or related Enol Ether) EnolEther->Intermediate HMP 4-Amino-2-methyl- 5-pyrimidinemethanol (Target: HMP) Intermediate->HMP Cyclization (-EtOH) Pyrimidines Trisubstituted Pyrimidines Intermediate->Pyrimidines Incomplete Cyclization Dimer Impurity B (Dimer) (Bridged Bis-pyrimidine) HMP->Dimer Self-Condensation (High Conc./Acidic pH) Hydrolysis Impurity A (4-Hydroxy) (Hydrolysis of Amino group) HMP->Hydrolysis Acid/Base Hydrolysis

Figure 1: Mechanistic pathway for HMP synthesis showing the origin of critical impurities via self-condensation and hydrolysis.

Troubleshooting Guide (Q&A)

Category A: Impurity Identification

Q1: I observe a persistent late-eluting peak (RRT ~1.5-1.8) in my HPLC. What is this?

  • Diagnosis: This is likely the HMP Dimer (4-amino-5-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyrimidine).

  • Root Cause: The hydroxymethyl group at position 5 is reactive. Under acidic conditions or high thermal stress during crystallization, it can alkylate the amino group or position 5 of another HMP molecule, forming a methylene-bridged dimer.

  • Action:

    • Neutralize the reaction mixture immediately after cyclization; avoid prolonged heating at pH < 4.

    • Recrystallize from water/alcohol mixtures where the dimer is less soluble than the monomer.

Q2: My product has a faint pink or yellow discoloration. Is this significant?

  • Diagnosis: Oxidation of trace enamine intermediates or formation of N-oxides .

  • Root Cause: Incomplete cyclization leaves reactive enamine species that polymerize or oxidize upon air exposure. Alternatively, trace transition metals (Fe/Cu) in the water source can catalyze phenolic oxidation if the 4-hydroxy impurity is present.

  • Action:

    • Ensure Acetamidine stoichiometry is slightly excess (1.05 eq) to consume all enol ether.

    • Add a trace reducing agent (e.g., Sodium Metabisulfite) during the workup.

    • Check water quality for metal ions.

Q3: We are detecting "4-Amino-2-methylpyrimidin-5-ol" (Phenolic OH) in the mass spec. Is this the product?

  • Diagnosis: No, this is Impurity A (Hydrolysis Product).

  • Root Cause: Harsh basic conditions (pH > 12) or enzymatic contamination can hydrolyze the 4-amino group to a 4-hydroxy group. Note that 4-hydroxy-2-methyl-5-hydroxymethylpyrimidine can tautomerize, often confusing spectral libraries.

  • Action: Maintain pH < 10 during workup. Verify the peak shift in HPLC; the hydroxy variant is typically more polar (elutes earlier) than HMP.

Category B: Process Optimization

Q4: The yield is consistently 10-15% lower than literature values (Grewe Cyclization).

  • Diagnosis: Moisture contamination in Acetamidine Hydrochloride.

  • Causality: Acetamidine HCl is extremely hygroscopic. Water hydrolyzes acetamidine to acetic acid and ammonia before it can react with the enol ether.

  • Action:

    • Dry Acetamidine HCl under vacuum at 50°C before use.

    • Conduct the reaction in anhydrous alcohols (Methanol/Ethanol) or use molecular sieves in the solvent system.

Impurity Profile & Specifications

Use the table below to classify peaks observed during LC-MS or HPLC analysis.

Impurity NameCommon IDStructure DescriptionRelative Retention Time (RRT)*Origin
HMP (Target) CAS 73-67-64-Amino-2-methyl-5-pyrimidinemethanol1.00Product
Impurity A Hydroxy Analog4-Hydroxy-2-methyl-5-hydroxymethylpyrimidine~0.6 - 0.8Hydrolysis of Amino group
Impurity B DimerMethylene-bridged bis-pyrimidine~1.5 - 1.8Self-alkylation (Thermal/Acidic)
Impurity C AcetamidineAcetamidine Hydrochloride~0.2 (Void vol)Unreacted Starting Material
Impurity D Ether5-ethoxymethyl derivative~1.2Reaction with solvent (Ethanol)

*RRT values are approximate and depend on the specific C18 method used.

Analytical Protocol (HPLC)

To separate the polar HMP from its hydrolysis products and non-polar dimers, an ion-pairing or high-aqueous method is required.

Recommended Method:

  • Column: C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.5 with Phosphoric Acid) + 5 mM Sodium Hexanesulfonate (Ion Pairing Agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A (Isocratic)

    • 5-20 min: 95% A -> 60% A

    • 20-25 min: 60% A (Flush Dimer)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 246 nm (Lambda max for Pyrimidine ring).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • Begley, T. P., et al. (1999). The biosynthesis of thiamin pyrophosphate. National Institutes of Health (PMC). Retrieved from [Link]

  • Chatterjee, A., et al. (2011). Reconstitution of ThiC in thiamine pyrimidine biosynthesis. National Institutes of Health (PMC). Retrieved from [Link]

  • Veeprho Laboratories. Thiamine Toxopyrimidine Impurity Standards. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PUR-20783 | Version: 2.1 | Last Updated: 2026-02-02 Target Analyte: 4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1) Synonyms: 4-Amino-5-hydroxy-2-methylpyrimidine; 2-Methyl-4-aminopyrimidin-5-ol.

Core Technical Directive

Warning: Identity Verification Required Before proceeding, verify your target molecule. There is a frequent confusion in the literature between 4-Amino-2-methylpyrimidin-5-ol (Hydroxyl group on ring, CAS 20783-19-1) and Toxopyrimidine/4-Amino-2-methyl-5-pyrimidinemethanol (Hydroxymethyl group, CAS 73-67-6). The protocols below are specifically engineered for the 5-ol variant, exploiting its amphoteric phenolic nature.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: Pyrimidine ring substituted with an amino group (C4), a methyl group (C2), and a hydroxyl group (C5).[1]

  • Nature: Amphoteric (zwitterionic potential).

    • Basic Site: Pyrimidine N1/N3 and exocyclic amine (protonatable in acid).

    • Acidic Site: C5-Hydroxyl (deprotonatable in base, pKa ~9-10).

  • Solubility: High solubility in dilute HCl and NaOH; low solubility in neutral water and non-polar organics (Hexane, Toluene).

Purification Strategies & Protocols

Strategy A: Acid-Base "Swing" Precipitation (Primary Cleanup)

Best for: Crude material containing inorganic salts, starting materials, or non-amphoteric impurities.

Mechanism: This method utilizes the molecule's amphoteric properties to filter out impurities that do not share the same acid/base solubility profile.

Protocol:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 5-10 volumes). Stir until fully dissolved. The solution should be acidic (pH < 2).

    • Why: Protonation of the pyrimidine ring nitrogen solubilizes the target.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble mechanical impurities or tarry by-products.

  • Charcoal Treatment (Optional but Recommended): If the solution is dark (oxidative degradation), add Activated Carbon (5% w/w), stir for 30 mins at 40°C, and filter hot.

  • Precipitation: Cool the filtrate to 10-15°C. Slowly add 2M NaOH or NH₄OH dropwise while monitoring pH.

  • Target Point: Adjust pH to the Isoelectric Point (pI) , typically pH 6.5 – 7.5 .

    • Observation: A thick precipitate should form as the molecule reaches its minimum solubility (zwitterionic/neutral state).

  • Isolation: Stir the slurry for 1 hour at 0-5°C to maximize yield. Filter the solid and wash with ice-cold water (2x) to remove NaCl salts.

Strategy B: Recrystallization (Polishing)

Best for: High-purity requirements (>98%) for analytical standards or pharmaceutical intermediates.

Solvent System: Ethanol/Water (80:20) or Methanol.[2]

Protocol:

  • Reflux: Suspend the semi-pure solid in Ethanol. Heat to reflux (approx. 78°C).

  • Titration: Add Water dropwise through the condenser until the solid just dissolves.

    • Note: If a small amount of black residue remains, filter it off while hot.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature undisturbed.

    • Thermodynamics: Slow cooling promotes the growth of pure crystal lattices, excluding impurities [1].

  • Yield Boost: Once at room temperature, chill in an ice bath for 2 hours.

  • Collection: Filter the crystals. Wash with cold Ethanol. Dry under vacuum at 45°C.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield after Precipitation Incorrect pH Endpoint The molecule is soluble in both acid (pH < 4) and base (pH > 9). Ensure you stop exactly at neutral pH (6.5–7.5). Do not overshoot.
Product is Grey/Brown Oxidation of Phenol The C5-hydroxyl group is susceptible to oxidation. Action: Perform recrystallization under Nitrogen atmosphere or add 0.1% Sodium Metabisulfite during the dissolution step.
"Oiling Out" during Recrystallization Solvent too polar/hot The compound is separating as a liquid phase before crystallizing. Action: Re-heat to dissolve, then add a seed crystal at the cloud point. Alternatively, increase the Ethanol ratio.
High Ash Content Trapped Inorganic Salts The pI precipitation generates NaCl. Action: Ensure the wash step (Strategy A, Step 6) uses sufficient water, or perform a final recrystallization in ethanol (salts are insoluble in EtOH).
Insoluble in Acid Identity Error If the crude does not dissolve in 1M HCl, it is likely NOT 4-Amino-2-methylpyrimidin-5-ol. Check for polymerized by-products or incorrect starting material.

Quantitative Data Summary

Table 1: Solubility Profile for Process Design

SolventConditionSolubility RatingApplication
Water (pH 7) 25°CLow (< 5 mg/mL)Anti-solvent / Wash
0.1M HCl 25°CHigh (> 50 mg/mL)Dissolution / Extraction
0.1M NaOH 25°CHigh (> 50 mg/mL)Dissolution (Phenolate)
Ethanol RefluxModerateRecrystallization
Toluene 25°CInsolubleImpurity Rejection

Process Visualization

The following diagram illustrates the logical flow for the purification of crude 4-Amino-2-methylpyrimidin-5-ol, highlighting the critical decision nodes (Diamond shapes) and process actions (Box shapes).

PurificationWorkflow Start Crude 4-Amino-2-methylpyrimidin-5-ol AcidDissolve Dissolve in 1M HCl (Protonation) Start->AcidDissolve FilterInsolubles Filter Insoluble Impurities (Celite/Charcoal) AcidDissolve->FilterInsolubles Neutralize Neutralize with NaOH to pH 7.0 (Isoelectric Point) FilterInsolubles->Neutralize Precipitate Precipitate Forms (Zwitterion) Neutralize->Precipitate FilterWash Filter & Wash with Ice Water (Remove NaCl) Precipitate->FilterWash PurityCheck Check Purity (HPLC) FilterWash->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst Fail (<98%) FinalDry Dry under Vacuum (45°C) PurityCheck->FinalDry Pass (>98%) Recryst->FinalDry

Caption: Workflow for the purification of amphoteric aminopyrimidinols via acid-base swing and recrystallization.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 2, 2026, from [Link]

  • Zhao, L., Chen, F. E., & Ma, X. D. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57–60.[3] (Cited for homologous aminopyrimidine handling). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylpyrimidin-5-ol (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • University of Massachusetts Amherst. (n.d.). Recrystallization Guide. UMass Amherst Chemistry. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Impurity Profiling & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 4-Amino-2-methylpyrimidin-5-ol (and its commercially dominant analog, 4-Amino-2-methyl-5-pyrimidinemethanol ).

Topic: 4-Amino-2-methylpyrimidin-5-ol / 4-Amino-2-methyl-5-pyrimidinemethanol Reference ID: TSC-PYR-05-OL Status: Active[1]

Critical Identity Verification (Read First)

User Query: "I ordered 4-Amino-2-methylpyrimidin-5-ol. Which compound do I actually have?"

Technical Response: In commercial catalogs, there is a frequent nomenclature overlap that leads to critical experimental errors. You must verify your CAS number immediately.[1]

FeatureCompound A (The "Commercial Standard") Compound B (The "Phenol")
Common Name Toxopyrimidine / Pyramin5-Hydroxypyrimidine derivative
IUPAC Name (4-Amino-2-methylpyrimidin-5-yl)methanol4-Amino-2-methylpyrimidin-5-ol
CAS Number 73-67-6 1603-91-4 (Rare/Ambiguous*)
Structure Pyrimidine ring with a -CH₂OH group at C5.[1]Pyrimidine ring with an -OH group directly on C5.[1]
Application Key Thiamine (Vit B1) Intermediate; B6 Antagonist.Specific metabolite research; rare synthesis.

Note: This guide primarily addresses CAS 73-67-6 (The Methanol), as it represents >95% of commercial inquiries regarding this scaffold.[1] If you are strictly working with the phenolic -OH (Compound B), the oxidation logic below still applies, but the specific impurities will differ.

Common Impurities & Origins

User Query: "What are the extra peaks in my HPLC chromatogram?"

Technical Response: Commercial batches of 4-Amino-2-methyl-5-pyrimidinemethanol are typically synthesized via the reduction of 4-Amino-5-cyano-2-methylpyrimidine .[1] The impurity profile is dictated by this pathway and subsequent oxidative degradation.

Impurity Profile Table[1][2]
Impurity NameStructure / OriginRelative Retention (RRT)*Impact on Application
Impurity A (The Nitrile) 4-Amino-2-methylpyrimidine-5-carbonitrile (Unreacted Starting Material)~1.2 - 1.4High Risk: Reacts with nucleophiles; alters stoichiometry in Vitamin B1 synthesis.[1]
Impurity B (The Aldehyde) 4-Amino-2-methylpyrimidine-5-carbaldehyde (Oxidation Product)~0.8 - 0.9Coloration: Causes yellow/orange discoloration.[1] Forms Schiff bases with amines.[1][2]
Impurity C (The Ether) 4-Amino-5-(methoxymethyl)-2-methylpyrimidine (Solvent By-product)~1.5+Inert: Usually from recrystallization in methanol.[1] Low reactivity but dilutes potency.[1]
Impurity D (Grewe Diamine) 4-Amino-5-aminomethyl-2-methylpyrimidine (Over-reduction)~0.2 - 0.4 (Early eluting)Reactive: Competing amine in coupling reactions.[1]

*RRT values are approximate for standard C18 Reverse Phase methods (pH 3.0).

Visualizing the Impurity Pathway

User Query: "How do these impurities form during storage or synthesis?"

Technical Response: The diagram below illustrates the genesis of impurities. The central node is your target product. Note the reversibility of the ether formation and the irreversible oxidation to aldehyde.

ImpurityPathway Precursor 4-Amino-5-cyano- 2-methylpyrimidine (Nitrile Precursor) Target 4-Amino-2-methyl- 5-pyrimidinemethanol (TARGET PRODUCT) Precursor->Target Reduction (H2/Ni) Precursor->Target Incomplete Rxn yields Impurity A Aldehyde 4-Amino-2-methyl- pyrimidine-5-carbaldehyde (Yellow Impurity) Target->Aldehyde Oxidation (Air/Light) Ether 5-(Methoxymethyl) Analog (Solvent Impurity) Target->Ether MeOH/H+ (Recrystallization) Diamine Grewe Diamine (Over-Reduction) Target->Diamine Over-Reduction (High Pressure)

Caption: Synthesis and degradation pathways for 4-Amino-2-methyl-5-pyrimidinemethanol showing origins of nitrile, aldehyde, and ether impurities.

Troubleshooting Guide (Q&A)

Issue: Sample Discoloration

Q: "My white powder has turned pale yellow/orange. Is it still usable?"

  • Cause: This is the hallmark of Impurity B (Aldehyde) formation. The hydroxymethyl group at position 5 is susceptible to air oxidation, especially if stored in non-opaque containers.

  • Action:

    • Check Absorbance: Dissolve 10 mg in water. Check UV absorbance at 350-400 nm.[1] Pure material has negligible absorbance here; the aldehyde absorbs strongly.

    • Purification: Recrystallization from water (not methanol, to avoid Impurity C) is effective. Dissolve in hot water (90°C), filter hot to remove insolubles, and cool slowly.

    • Prevention: Store under Argon/Nitrogen at 2-8°C.

Issue: HPLC Peak Tailing/Splitting

Q: "I see split peaks or severe tailing on my C18 column."

  • Cause: The pyrimidine ring (pKa ~4-5) and the amino group make this molecule highly sensitive to pH.[1] At neutral pH, the amine interacts with residual silanols on the column.

  • Action:

    • Acidify Mobile Phase: Ensure your buffer is at pH 2.5 - 3.0 (Phosphate or Formate buffer).[1] This protonates the amine fully, improving peak shape.

    • Ion-Pairing: Add 5 mM Sodium Hexanesulfonate to the mobile phase if retention is too low (the molecule is very polar).

    • Column Choice: Switch to a HILIC column or a "Polar-Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) to prevent phase collapse in high-aqueous conditions.[1]

Issue: Low Yield in Thiamine Synthesis

Q: "My coupling reaction to make Vitamin B1 failed. Why?"

  • Cause: Presence of Impurity A (Nitrile) or Impurity D (Grewe Diamine) .

    • The Nitrile is electron-withdrawing, deactivating the ring for the methylene bridge coupling.

    • The Diamine acts as a nucleophilic scavenger, consuming your coupling partner (e.g., the thiazole component).

  • Action: Run a quantitative HPLC assay. If Impurity A > 1.0%, re-hydrogenate or recrystallize.

Validated Analytical Method (HPLC)

Use this protocol to separate the target from the critical Aldehyde and Nitrile impurities.

  • Column: C18 Polar-Embedded (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold for polar Diamine)[1]

    • 5-20 min: 100% A → 70% A (Linear gradient)[1]

    • 20-25 min: 70% A (Wash)[1]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV @ 245 nm (Target max) and 280 nm (Aldehyde sensitivity).

  • Sample Diluent: Mobile Phase A.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Method for Analysis of Aminopyrimidines on Primesep Columns. Retrieved from [Link]

  • Fisher Scientific. (2025).[1] Product Specification: 4-Amino-2-methyl-5-pyrimidinemethanol 98%. Retrieved from [Link][1]

Sources

Technical Support Center: Troubleshooting 4-Amino-2-methylpyrimidin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1) . This guide prioritizes the "5-ol" (phenolic) target and explicitly distinguishes it from the common thiamine metabolite "Toxopyrimidine" (5-hydroxymethyl).[1]

Ticket ID: PYR-OH-5-SYNTH Status: Active Support Audience: Medicinal Chemists, Process Development Scientists Subject: Optimization and Troubleshooting of 5-Hydroxypyrimidine Ring Formation and Deprotection[1]

⚠️ Critical Identity Warning

Before proceeding, verify your target structure. There is a frequent nomenclature confusion in this chemical space:

  • Target Molecule: 4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1).[1][2][] This is a phenol derivative (OH attached directly to the ring).[1]

  • Common Confusion: Toxopyrimidine (4-Amino-2-methyl-5-pyrimidinemethanol, CAS: 73-67-6).[1] This is a benzyl alcohol analog (OH on a methyl group).[1]

  • Guidance: If your target requires the hydroxymethyl group (Vitamin B6 antagonist activity), this guide is incorrect for your needs.[1] This guide covers the synthesis of the phenolic core.[1]

Part 1: Core Synthesis Workflow

The most robust synthetic route for 4-amino-5-hydroxypyrimidines involves the construction of the pyrimidine ring with a protected hydroxyl group (usually methoxy), followed by deprotection.[1] Direct synthesis of the free phenol during ring closure often leads to low yields due to tautomeric interference.[1]

Validated Pathway: The "Methoxy-Nitrile" Route[1]
  • Precursor Formation: Condensation of methoxyacetonitrile with triethyl orthoformate to form the ethoxymethylene intermediate.[1]

  • Ring Closure: Reaction with acetamidine (liberated from HCl salt) to form the 5-methoxy pyrimidine.

  • Deprotection: Demethylation using HBr or BBr3 to reveal the 5-hydroxyl group.[1]

SynthesisWorkflow Start Methoxyacetonitrile (Starting Material) Inter1 2-(Ethoxymethylene)-2-methoxyacetonitrile (Reactive Enol Ether) Start->Inter1 Condensation Reagent1 Triethyl Orthoformate (Ac2O/Reflux) Reagent1->Inter1 RingClose Cyclization Reaction (EtOH, Reflux, 4-6h) Inter1->RingClose Amidine Acetamidine HCl + NaOEt (Base) Amidine->RingClose Intermediate 4-Amino-2-methyl-5-methoxypyrimidine (Stable Intermediate) RingClose->Intermediate Deprotect Demethylation (48% HBr/AcOH or BBr3) Intermediate->Deprotect Final 4-Amino-2-methylpyrimidin-5-ol (Target Product) Deprotect->Final

Figure 1: Logical flow for the synthesis of 4-Amino-2-methylpyrimidin-5-ol via the methoxy-nitrile intermediate.

Part 2: Troubleshooting & Optimization (Q&A)
Phase 1: Precursor & Ring Closure[1]

Q: My yield for the intermediate (5-methoxy) is <30%. What is killing the reaction? A: The primary culprit is usually moisture or improper stoichiometry of the acetamidine.[1]

  • Moisture Sensitivity: The 2-(ethoxymethylene)-2-methoxyacetonitrile intermediate is moisture-sensitive.[1] If your ethanol is not anhydrous (super-dry), the enol ether hydrolyzes back to the aldehyde/formate, killing the cyclization.[1]

  • Acetamidine Liberation: Acetamidine HCl must be neutralized with NaOEt (sodium ethoxide) in situ.[1]

    • Troubleshooting Step: Ensure you use exactly 1.0–1.1 equivalents of NaOEt relative to Acetamidine HCl.[1]

    • Warning: Excess base can degrade the nitrile functionality.[1] Insufficient base leaves unreactive amidine salt.[1]

Q: The reaction mixture turned black/tarry during cyclization. Is the product recoverable? A: Pyrimidine condensations often darken due to polymerization of the ethoxymethylene component.[1]

  • Diagnosis: This usually indicates thermal decomposition caused by overheating or prolonged reflux times.[1]

  • Solution: Limit reflux to 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] If the spot for the starting nitrile disappears, stop heating immediately.[1]

  • Workup: Evaporate the ethanol, resuspend the residue in water, and extract with Ethyl Acetate. The tar usually stays in the aqueous phase or precipitates as a solid that can be filtered off before extraction.[1]

Q: I used Ethyl 2-methoxy-3-oxopropanoate instead of the nitrile. Why did I get a different product? A: You likely synthesized 4-hydroxy-2-methyl-5-methoxypyrimidine (a pyrimidone) instead of the 4-amino compound.[1]

  • Mechanistic Reason: The ester group (-COOEt) reacts with the amidine to form a hydroxyl (tautomeric ketone), whereas the nitrile group (-CN) reacts to form the amine (-NH2).[1]

  • Fix: You must use the nitrile precursor (methoxyacetonitrile derivative) to install the 4-amino group directly.[1]

Phase 2: Demethylation (The Critical Step)[1]

Q: The demethylation with 48% HBr is incomplete after 24 hours. How do I drive it to completion? A: Methyl ethers on electron-deficient rings (like pyrimidine) can be stubborn.[1]

  • Optimization:

    • Solvent: Use Glacial Acetic Acid as the co-solvent with 48% HBr.[1] This increases the boiling point and solubility.[1]

    • Temperature: Reflux at 100–110°C is mandatory.

    • Alternative Reagent: If HBr fails, switch to Boron Tribromide (BBr3) in Dichloromethane (DCM) at 0°C -> RT.[1]

    • Note: BBr3 is more aggressive and works well for hindered or deactivated systems, but requires strictly anhydrous conditions.[1]

Q: How do I isolate the free base from the HBr salt? A: The product is amphoteric (has both basic -NH2 and acidic -OH).[1]

  • Protocol:

    • Evaporate the acid (HBr/AcOH) under reduced pressure to dryness.[1]

    • Dissolve the residue in minimal water.[1]

    • Carefully adjust pH to the isoelectric point (approx pH 6.5–7.[1]5) using concentrated Ammonia (NH4OH) or saturated NaHCO3.[1]

    • Cooling: Chill to 0–4°C. The free base 4-Amino-2-methylpyrimidin-5-ol should precipitate as a solid.

    • Pitfall: If you go too basic (pH > 10), the phenolate anion forms and dissolves.[1] If too acidic (pH < 4), the ammonium cation remains soluble.[1]

Phase 3: Purification & Analysis

Q: The product is pink/reddish. How do I remove the color? A: Amino-phenols are prone to air oxidation, forming quinoid-type impurities (red/pink).[1]

  • Purification: Recrystallize from Water/Ethanol (1:1) with a pinch of activated charcoal .

  • Storage: Store under inert gas (Argon/Nitrogen) and protect from light.

Part 3: Quantitative Data & Specifications
ParameterSpecification / DataNotes
CAS Number 20783-19-1Distinct from Toxopyrimidine (73-67-6)
Molecular Formula C5H7N3OMW: 125.13 g/mol
Typical Yield (Step 1) 65 – 75%Formation of 5-methoxy intermediate
Typical Yield (Step 2) 80 – 90%Demethylation to 5-ol
pKa (Calculated) ~3.5 (N1), ~9.2 (OH)Amphoteric nature affects extraction
Solubility (Free Base) Moderate in H2O, EtOHPoor in DCM, Hexane
Solubility (HCl Salt) High in H2OHygroscopic
TLC System DCM : MeOH : NH4OH (90:9:[1][4][5]1)Rf ~ 0.3–0.4 (Tailoring may be needed)
Part 4: Detailed Experimental Protocol (Recommended)

Step 1: Synthesis of 4-Amino-2-methyl-5-methoxypyrimidine

  • Enol Ether Formation: Reflux Methoxyacetonitrile (1.0 eq) with Triethyl Orthoformate (1.2 eq) and Acetic Anhydride (2.0 eq) for 8 hours. Remove volatiles under vacuum to obtain crude 2-(ethoxymethylene)-2-methoxyacetonitrile.[1]

  • Cyclization: Dissolve Acetamidine HCl (1.1 eq) in dry Ethanol. Add NaOEt (1.1 eq) and stir for 30 min.

  • Add the crude enol ether dropwise to the amidine mixture.

  • Reflux for 6 hours.

  • Cool, filter off NaCl.[1] Evaporate solvent.[1][4][6] Recrystallize from EtOAc/Hexane.

Step 2: Demethylation to 4-Amino-2-methylpyrimidin-5-ol

  • Dissolve intermediate in 48% HBr (10 vol) and Glacial AcOH (10 vol).

  • Reflux (110°C) overnight (12–16h). Monitor by HPLC or TLC.[1][7]

  • Concentrate to dryness.[1]

  • Neutralize with NH4OH to pH 7.0 to precipitate the product.[1]

  • Filter, wash with ice-cold water, and dry in vacuo.[1]

References
  • Synthesis of Pyrimidine Derivatives: The Chemistry of Heterocyclic Compounds: The Pyrimidines, Brown, D. J., Wiley-Interscience.[1] (Standard reference for amidine-nitrile condensations).

  • Demethylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocols for methyl ether cleavage).

  • Toxopyrimidine Distinction: Rindi, G., & Ferrari, G. (1959).[1] The uptake of thiamine and of thiamine analogues by the rat cerebellum. (Context on the 5-hydroxymethyl metabolite vs. 5-ol).

  • Precursor Chemistry: Organic Syntheses, Coll. Vol. 4, p. 463 (1963).[1] (Preparation of ethoxymethylene nitriles).[1] [1]

  • CAS Registry Data: CAS 20783-19-1 (4-Amino-2-methylpyrimidin-5-ol).[1][2][] American Chemical Society.[1]

Sources

Technical Support Center: Optimization of 4-Amino-2-methylpyrimidin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Amino-2-methylpyrimidin-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the reaction conditions for this important pyrimidine intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and enhance your synthetic outcomes.

Core Synthesis Strategy: The Cyclocondensation Pathway

The most common and adaptable method for constructing the 4-Amino-2-methylpyrimidin-5-ol core is through a cyclocondensation reaction. This approach typically involves the reaction of acetamidine (providing the N-C-N fragment and the 2-methyl group) with a functionalized three-carbon electrophile. A classic and effective strategy is a variation of the Pinner synthesis, which condenses an amidine with a 1,3-dicarbonyl compound or its equivalent.[1][2][3]

The general mechanism involves the initial attack of the amidine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

G reagents Acetamidine + Ethyl 2-cyano-3-oxobutanoate intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization & Tautomerization product 4-Amino-2-methylpyrimidin-5-ol intermediate2->product Dehydration/ Aromatization

Caption: Generalized workflow for pyrimidine ring formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is the most frequently reported issue. It often stems from a combination of factors rather than a single cause. A systematic approach is crucial.

  • Causality: The cyclocondensation reaction is highly sensitive to competing side reactions and the stability of intermediates. One of the main culprits is the hydrolysis of the amidine starting material or key reaction intermediates.[4] Furthermore, the purity of starting materials is paramount; impurities can catalyze undesired pathways.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All reagents, solvents, and glassware must be rigorously dried. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The presence of water can lead to the formation of unwanted amides and esters.[4][6]

    • Verify Reagent Purity: Use acetamidine hydrochloride and convert it to the free base in situ or use freshly prepared acetamidine. The 1,3-dicarbonyl reactant should be of high purity. Some older reports of high yields have been found to be difficult to reproduce, suggesting that the purity of the initial starting materials was a critical, though perhaps under-reported, factor.[5]

    • Optimize the Base: The choice and stoichiometry of the base are critical. A base that is too strong can promote self-condensation of the carbonyl partner. A base that is too weak may not sufficiently generate the nucleophilic free amidine. Sodium ethoxide or sodium methoxide in their respective alcohol solvents are common choices.

    • Temperature Control: Do not overheat the reaction. While reflux is often cited, pyrimidine intermediates can be thermally unstable.[4] Some protocols specify that temperatures should not exceed 120°C, with an optimal range often being 70-90°C to prevent decomposition.[5] Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Question 2: I'm observing a major byproduct that is difficult to separate from my desired product. How can I identify and minimize it?

The formation of byproducts complicates purification and reduces yield.

  • Causality: A common side reaction is the self-condensation of the 1,3-dicarbonyl starting material, especially under strongly basic conditions. Another possibility is incomplete cyclization or the formation of regioisomers if the dicarbonyl compound is unsymmetrical.

  • Troubleshooting & Optimization:

    • Byproduct Identification: Isolate the byproduct (e.g., via preparative TLC or column chromatography) and characterize it using NMR and Mass Spectrometry. This information is vital for understanding the side reaction pathway.

    • Modify Reagent Addition: Add the 1,3-dicarbonyl compound slowly to the solution of the base and acetamidine. This maintains a low concentration of the dicarbonyl, minimizing its ability to self-condense.

    • Adjust Stoichiometry: Experiment with a slight excess (1.1-1.2 equivalents) of the acetamidine to ensure the dicarbonyl compound is consumed in the desired pathway.

    • Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored. Test a range of anhydrous solvents such as ethanol, isopropanol, or THF.

Question 3: How can I effectively purify the crude 4-Amino-2-methylpyrimidin-5-ol?

Purification can be challenging due to the product's polarity and potential for salt formation.

  • Causality: The final product contains both a basic amino group and an acidic hydroxyl group, making it amphoteric. This allows for purification via pH-mediated extraction or precipitation.

  • Recommended Purification Protocol:

    • Initial Workup: After the reaction is complete, cool the mixture and neutralize it carefully with an acid (e.g., dilute HCl or acetic acid) to a pH of ~7.[4] Evaporate the solvent under reduced pressure.

    • Acid-Base Extraction: Dissolve the crude residue in water and a dilute acid solution (e.g., 1M HCl) to protonate the amino group, forming a water-soluble salt. Wash this aqueous solution with an organic solvent (like ethyl acetate or dichloromethane) to remove non-polar organic impurities.[7]

    • Precipitation: Slowly add a base (e.g., sodium hydroxide or sodium carbonate solution) to the cleaned aqueous phase to adjust the pH to 8-9.[7] The neutral 4-Amino-2-methylpyrimidin-5-ol product should precipitate out of the solution as it becomes less soluble.

    • Final Purification: The collected solid can be washed with cold water and then recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to achieve high purity.[8]

Optimization of Reaction Parameters

The following table summarizes key parameters and their expected impact on the synthesis, providing a logical framework for optimization experiments.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base Sodium Ethoxide (1.1 eq)Potassium Carbonate (2.0 eq)Triethylamine (2.0 eq)Strong alkoxides (A) are effective but risk side reactions. Weaker inorganic (B) or organic (C) bases may offer better control and selectivity at the cost of reaction rate.
Solvent EthanolTetrahydrofuran (THF)TolueneProtic solvents like ethanol (A) can participate in proton transfer. Aprotic polar solvents like THF (B) can improve solubility. Non-polar solvents like toluene (C) may be suitable for higher temperatures.[5]
Temperature 50 °C80 °C (Reflux)110 °CLower temperatures (A) can improve selectivity. Reflux (B) is common but risks decomposition.[5] Higher temperatures (C) may be needed for less reactive substrates but increase byproduct formation.

Detailed Experimental Protocol (Illustrative Example)

This protocol is a representative starting point. Optimization will be required based on your specific laboratory conditions and reagents.

Step 1: Reaction Setup

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

  • Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.

  • Add acetamidine hydrochloride (1.0 equivalent) to the sodium ethoxide solution and stir for 30 minutes.

  • In a separate flask, dissolve the 1,3-dicarbonyl starting material (e.g., ethyl 2-formyl-3-oxobutanoate, 1.0 equivalent) in anhydrous ethanol (20 mL).

Step 2: Reaction Execution

  • Add the dicarbonyl solution dropwise to the stirred acetamidine solution over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress using Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 4-6 hours.[5]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Follow the acid-base extraction and precipitation procedure described in Question 3 of the FAQ section.

  • Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Dry Glassware & Setup under N2 prep2 Prepare NaOEt in Anhydrous EtOH prep1->prep2 prep3 Prepare Acetamidine Free Base Solution prep2->prep3 react1 Slowly Add Dicarbonyl Compound prep3->react1 react2 Heat to Reflux (70-80°C) react1->react2 react3 Monitor by TLC (4-6 hours) react2->react3 purify1 Neutralize & Evaporate Solvent react3->purify1 purify2 Acid-Base Extraction purify1->purify2 purify3 Precipitate Product (Adjust pH to 8-9) purify2->purify3 purify4 Recrystallize purify3->purify4 final_product Pure Product purify4->final_product Characterize (NMR, MS)

Caption: Step-by-step experimental workflow for synthesis and purification.

References

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • PubMed Central (PMC). (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. Retrieved from [Link]

  • European Patent Office. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • PubMed. (2019). Novel Taste-Enhancing 4-Amino-2-methyl-5-heteroalkypyrimidines Formed from Thiamine by Maillard-Type Reactions. Retrieved from [Link]

  • PubMed Central (PMC). (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Amino-2-methylpyrimidin-5-ol

[1]

Subject: Stability, Degradation, and Analysis of 4-Amino-2-methylpyrimidin-5-ol (and related Thiamine impurities) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Core Directive & Molecule Identification

User Advisory - Nomenclature Clarification: In the context of drug development and thiamine (Vitamin B1) synthesis, 4-Amino-2-methylpyrimidin-5-ol is frequently used interchangeably with (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS 73-67-6), also known as Toxopyrimidine or the Pyrimidine Moiety of Thiamine .[1]

While strict IUPAC nomenclature distinguishes between the phenol (-OH on ring) and the methanol (-CH₂OH on ring), the vast majority of pharmaceutical queries regarding this structure refer to the hydroxymethyl derivative (CAS 73-67-6), which is the primary hydrolytic degradation product of Thiamine.[1]

This guide addresses the stability of the hydroxymethyl derivative (CAS 73-67-6), hereafter referred to as the "Pyrimidine Moiety," while noting specific oxidation pathways that may lead to ring-hydroxylated artifacts. [1]

Degradation Pathways & Mechanisms[1][2][3]

The stability of the Pyrimidine Moiety is governed by three primary vectors: pH-dependent cleavage , Oxidative transformation , and Dimerization .

Pathway A: Oxidative Degradation (The "Aging" Pathway)

Upon exposure to air or oxidizing agents (peroxides in excipients), the primary hydroxyl group at the C5 position undergoes sequential oxidation.

  • Stage 1: Oxidation to 4-amino-2-methylpyrimidine-5-carbaldehyde .

  • Stage 2: Further oxidation to 4-amino-2-methylpyrimidine-5-carboxylic acid .

    • Impact: These species appear as early-eluting impurities in Reverse Phase HPLC due to increased polarity.[1]

Pathway B: Hydrolytic & pH Sensitivity[1]
  • Acidic Conditions (pH < 4): The pyrimidine ring is protonated at N1 (pKa ≈ 5.6).[1] This cationic form is highly stable and resistant to degradation.

  • Alkaline Conditions (pH > 9): The free base form is susceptible to nucleophilic attack. In extreme alkalinity, the pyrimidine ring can undergo cleavage or rearrangement, although it is significantly more stable than the parent Thiamine molecule.

Pathway C: Thiaminase-Type Cleavage (Biological Context)

In fermentation broths or biological matrices, the Pyrimidine Moiety is generated by the cleavage of the methylene bridge connecting the thiazole and pyrimidine rings of Thiamine. This is catalyzed by Thiaminase I (nucleophilic displacement) or Thiaminase II (hydrolysis).[1][2]

Visualizing the Pathways

DegradationPathwayscluster_degradationDegradation & Oxidation CascadeThiamineThiamine (Vitamin B1)(Parent Molecule)PyrMethanol4-Amino-2-methyl-5-pyrimidinemethanol(Target: CAS 73-67-6)Thiamine->PyrMethanol Sulfite Cleavage / Alkaline HydrolysisThiazole4-Methyl-5-thiazoleethanol(Cleaved Fragment)Thiamine->Thiazole Cleavage ByproductPyrMethanol->PyrMethanol Stable in Acid (pH < 5)PyrAldehyde4-Amino-2-methylpyrimidine-5-carbaldehyde(Intermediate)PyrMethanol->PyrAldehyde Oxidation [O](Air/Peroxides)PyrAcid4-Amino-2-methylpyrimidine-5-carboxylic Acid(Terminal Oxidation Product)PyrAldehyde->PyrAcid Further Oxidation [O]

Figure 1: Mechanistic flow from Thiamine parent to the Pyrimidine Moiety and its subsequent oxidative degradation products.

Troubleshooting Guide: Experimental & Analytical

Scenario 1: "I see 'Ghost Peaks' in my HPLC chromatogram."

Symptom: Unknown peaks appearing at Relative Retention Times (RRT) of 0.8 or 1.2 relative to the Pyrimidine Moiety. Root Cause:

  • RRT < 1.0 (Early Eluting): Likely the Carboxylic Acid derivative. This occurs if the standard solution is old or prepared in non-degassed solvents.

  • RRT > 1.0 (Late Eluting): Potential Dimerization .[1] At high concentrations (>1 mg/mL) in alkaline buffers, aminopyrimidines can form intermolecular hydrogen-bonded aggregates or condensation products.[1]

Corrective Protocol:

  • Fresh Prep: Prepare standards daily.

  • pH Control: Ensure the diluent pH is matched to the mobile phase (ideally pH 3.0–4.0).

  • Antioxidant Addition: Add 0.1% w/v EDTA or Ascorbic Acid to the sample diluent to inhibit oxidative pathways.

Scenario 2: "The peak shape is broad or tailing."

Symptom: Asymmetry factor > 1.5.[1] Root Cause: Silanol Interaction. The amino group on the pyrimidine ring (pKa ~5.6) is protonated at typical HPLC pH (2-4).[1] It interacts strongly with residual silanols on C18 columns.

Corrective Protocol (Ion-Pairing Strategy):

  • Mobile Phase Modifier: Add 10-20 mM Hexanesulfonic Acid (Sodium Salt) to the aqueous mobile phase.[1]

  • Mechanism: The sulfonate anion pairs with the protonated amine, neutralizing the charge and preventing silanol drag.

  • Alternative: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).[1]

Scenario 3: "Low recovery during extraction from plasma/media."

Symptom: Recovery < 60%. Root Cause: Water Solubility. The Pyrimidine Moiety is highly polar (LogP ≈ -0.8).[1] Standard Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Hexane will fail.[1]

Corrective Protocol:

  • Switch to SPE: Use Mixed-Mode Cation Exchange (MCX) cartridges.[1]

    • Load: Acidic pH (protonates the amine).

    • Wash: Methanol (removes neutrals).

    • Elute: 5% Ammonium Hydroxide in Methanol (deprotonates the amine, releasing it).

Analytical Specifications & Validation Data

Compound: 4-Amino-2-methyl-5-pyrimidinemethanol (CAS 73-67-6)[1][3][4][5][6]

ParameterSpecification / BehaviorNotes
pKa (Basic) ~5.6 (N1 ring nitrogen)Protonated in acidic buffers.[1]
UV Max 234 nm, 268 nmDual maxima; 268 nm is more specific.[1]
Solubility Water: High (>50 mg/mL)DMSO: SolubleHexane: InsolubleHighly polar molecule.[1]
Hygroscopicity ModerateStore in desiccator; absorbs moisture leading to hydrolysis.[1]
Toxicity Convulsant (Vitamin B6 Antagonist) Structurally mimics Pyridoxal; inhibits pyridoxal kinase.[1] Handle with care.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution at 4°C? A: Yes, but only for 24-48 hours. For long-term storage, aliquots must be frozen at -20°C in amber vials. The primary alcohol is sensitive to light and slow oxidation even at 4°C.

Q: Is this compound the same as "Grewe Diamine"? A: No. Grewe Diamine is 4-amino-5-aminomethyl -2-methylpyrimidine.[1][7][8] The molecule discussed here is the hydroxymethyl analog.[9] Grewe Diamine is the immediate synthetic precursor to the Pyrimidine Moiety in some industrial pathways.

Q: Why is this compound called "Toxopyrimidine"? A: Historically, it was identified as the toxic agent in "running fits" observed in animals fed heated grain. It acts as a Vitamin B6 antagonist . Researchers studying this compound in vivo must supplement animals with Pyridoxine to prevent neurological artifacts.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Aminopyrimidines. Retrieved from [Link]

  • Begley, T. P., et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology. (Contextual grounding for the pyrimidine moiety biosynthesis and cleavage).
  • Lhermitte, M., et al. (2023). Stability of Thiamine and its degradation products in pharmaceutical formulations. Journal of Pharmaceutical Analysis.

Challenges in the industrial production of 4-Amino-2-methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the industrial production and handling of 4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1).

Note on Nomenclature & Identity: This guide strictly focuses on the 5-ol (Phenolic) derivative.

  • Target: 4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1).[1][2][][4][5][6][7][]

  • Common Confusion: This molecule is frequently confused with (4-Amino-2-methylpyrimidin-5-yl)methanol (CAS: 73-67-6), also known as Toxopyrimidine or the Pyrimidine Alcohol used in Vitamin B1 synthesis. If you are troubleshooting the B1 intermediate, refer to the "Related Analogs" section at the end.

Industrial Production, Purification, and Stability Guide

Status: Operational Role: Senior Application Scientist Scope: Process Chemistry, Scale-up, Troubleshooting

Part 1: Production & Synthesis Troubleshooting

Context: The industrial route typically involves the demethylation of 4-amino-5-methoxy-2-methylpyrimidine or direct cyclization using hydroxylated precursors. The presence of both an electron-donating amino group and a hydroxyl group renders the ring highly electron-rich, creating specific challenges in oxidation and isolation.

Workflow Visualization: Synthesis & Isolation

SynthesisWorkflow Start Precursor (4-Amino-5-methoxy-2-methylpyrimidine) Reaction Reaction (Reflux, 100-120°C) Start->Reaction + Reagent Reagent Demethylation Agent (48% HBr or AlCl3) Reagent->Reaction Quench Quench/Neutralization (Adjust to pI ~6.5-7.0) Reaction->Quench Monitor HPLC Crude Crude Precipitate (Amphoteric Solid) Quench->Crude Filtration Purification Recrystallization (Water/EtOH + Antioxidant) Crude->Purification Inert Atm. Final Pure 5-ol Product (White/Off-white Solid) Purification->Final

Figure 1: Standard industrial workflow for the production of 4-Amino-2-methylpyrimidin-5-ol via ether cleavage.

Troubleshooting Guide: Synthesis

Q1: The reaction conversion stalls at 80-90% during the demethylation of the methoxy precursor.

  • Root Cause: If using aqueous HBr (48%), the concentration of the acid decreases as water refluxes, reducing the boiling point and kinetic energy required for ether cleavage.

  • Solution:

    • Temperature Control: Ensure the internal temperature is maintained >115°C. If using HBr, consider a variable takeoff head to remove excess water and concentrate the acid in situ.

    • Alternative Reagent: For stubborn substrates, switch to Boron Tribromide (BBr₃) in Dichloromethane (DCM) or Aluminum Chloride (AlCl₃) in toluene. These Lewis acids work under milder thermal conditions but require strict moisture exclusion.

Q2: The reaction mixture turns dark black/tarry.

  • Root Cause: Oxidative degradation. The product is an electron-rich aminophenol system. At high temperatures in air, it rapidly forms quinone-imine type polymers.

  • Solution:

    • Inertion: Sparge the reactor with Nitrogen (N₂) for 30 minutes before heating. Maintain a positive N₂ pressure throughout reflux.

    • Scavengers: Add 0.5% wt/wt Sodium Metabisulfite or Ascorbic Acid to the quench water to prevent oxidation during the workup.

Part 2: Isolation & Purification (The "Zwitterion" Challenge)

Context: 4-Amino-2-methylpyrimidin-5-ol is amphoteric. It can exist as a cation (protonated amine) in acid, an anion (deprotonated phenol) in base, or a zwitterion (neutral) at its isoelectric point (pI).

Data Table: Solubility Profile
Solvent SystempH ConditionSolubility StatusApplication
Water (pH < 2) Acidic (HCl)High (Cationic)Reaction/Dissolution
Water (pH > 10) Basic (NaOH)High (Anionic)Impurity washing
Water (pH 6.5 - 7.5) Neutral (pI)Very Low Precipitation/Isolation
Methanol/Ethanol NeutralModerateRecrystallization
Ethyl Acetate NeutralLowAnti-solvent
Troubleshooting Guide: Isolation

Q3: I cannot get the product to precipitate from the aqueous quench; the yield is <30%.

  • Root Cause: You likely missed the Isoelectric Point (pI). The solubility curve is steep. If the pH is 5.0 or 8.5, significant product remains in the mother liquor.

  • Protocol:

    • Cool the reaction mixture to <10°C.

    • Slowly adjust pH with 50% NaOH (if acidic) or HCl (if basic).

    • Target pH: 6.8 ± 0.2.

    • Stirring: Allow the slurry to age for 2–4 hours at 5°C to maximize crystal growth (Ostwald ripening). Rapid filtration often leads to breakthrough.

Q4: The isolated solid is "slimy" and clogs the filter press.

  • Root Cause: Formation of fine amorphous particles due to rapid neutralization.

  • Solution:

    • Seeding: Add 0.1% pure seed crystals when the pH reaches 4.0 (approaching pI).

    • Temperature Cycling: Briefly heat the slurry to 50°C after pH adjustment, then slowly cool back to 5°C. This promotes the formation of larger, filterable crystalline needles.

Part 3: Stability & Storage (The "Pink" Problem)

Context: Like many aminophenols, this compound is sensitive to air and light. A common user complaint is the product turning pink or brown upon storage.

Logic Tree: Discoloration Diagnosis

DiscolorationLogic Start Issue: Product turns Pink/Brown Check1 Is it in solution? Start->Check1 Check2 Is it solid? Start->Check2 SolResult Auto-oxidation. Use degassed solvents. Add 1mM DTT or Ascorbate. Check1->SolResult SolidResult Surface oxidation. Check2->SolidResult Action1 Check Storage Container. Must be amber glass/opaque. SolidResult->Action1 Action2 Check Headspace. Flush with Argon/N2. SolidResult->Action2

Figure 2: Diagnostic logic for oxidative instability.

Q5: How do I remove the color from a batch that has already oxidized?

  • Protocol:

    • Dissolve the crude solid in minimum 1M HCl (forms the soluble hydrochloride salt).

    • Add Activated Carbon (5-10% wt/wt).

    • Stir for 30 minutes at 40°C.

    • Filter through Celite to remove carbon.

    • Re-precipitate by neutralizing to pH 6.8 with NaOH.

    • Critical: Perform this entire operation under Nitrogen.

Part 4: Analytical Disambiguation (FAQ)

Q6: My Mass Spec shows a peak at 139 m/z, but the target is 125 m/z. What is happening?

  • Analysis:

    • Target (Phenol): 4-Amino-2-methylpyrimidin-5-ol (C₅H₇N₃O) = MW 125.13 .[][7][]

    • Impurity/Confusion: You are likely detecting (4-Amino-2-methylpyrimidin-5-yl)methanol (Toxopyrimidine, C₆H₉N₃O) = MW 139.16 .[9]

  • Action: Check your starting material. If you used a "Grewe Diamine" analog or are working on Vitamin B1 degradation, you have the hydroxymethyl compound, not the phenol. The chemistry described above (pI precipitation) applies to both, but the phenol is significantly more prone to oxidation than the methanol.

References

  • PubChem Compound Summary. (2025). 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine) and related substructures. National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). Product entry for CAS 20783-19-1 (4-Amino-2-methylpyrimidin-5-ol).[1][2][][4][5][6][7][] Link

  • BOC Sciences. (2024). Building Block Specifications: 4-amino-2-methylpyrimidin-5-ol.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Vitamins: Thiamine (Vitamin B1).[10] (Contextual reference for Pyrimidine intermediates). Wiley-VCH.

Sources

Catalyst selection for optimizing 4-Amino-2-methylpyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

This guide addresses the synthesis and optimization of 4-Amino-2-methylpyrimidin-5-ol (CAS: 20783-19-1 ).

Critical Distinction: Do not confuse this target with the high-volume Vitamin B1 intermediate, 4-amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine/HMP) or 4-amino-2-methyl-5-aminomethylpyrimidine. The target discussed here possesses a phenolic hydroxyl group directly attached to the C5 position of the pyrimidine ring, imparting unique electronic properties and amphoteric solubility profiles essential for specific kinase inhibitor scaffolds.

Core Synthesis Pathway

The most robust industrial route for high-purity 4-amino-5-hydroxypyrimidines involves a Condensation-Deprotection strategy . Direct oxidation of the pyrimidine ring (Elbs oxidation) is generally avoided due to poor yields and complex purification.

Recommended Route: The Benzyloxy-Nitrile Approach
  • Precursor Synthesis : Preparation of 2-(benzyloxy)-3-(dimethylamino)acrylonitrile.

  • Cyclization : Condensation with Acetamidine hydrochloride using a base catalyst.

  • Deprotection : Catalytic hydrogenolysis of the benzyl ether.

SynthesisPath Start Acetamidine HCl + 2-Benzyloxy-3-(dimethylamino)acrylonitrile Condensation Cyclization (Base Catalyst) Start->Condensation NaOMe/MeOH Reflux Intermediate 4-Amino-5-benzyloxy- 2-methylpyrimidine Condensation->Intermediate Yield: ~75-85% Deprotection Hydrogenolysis (Pd/C Catalyst) Intermediate->Deprotection H2, 50 psi Product 4-Amino-2-methylpyrimidin-5-ol (CAS 20783-19-1) Deprotection->Product Quant. Yield

Figure 1: Strategic synthesis workflow for 4-Amino-2-methylpyrimidin-5-ol via benzyl protection.

Catalyst Selection & Optimization

Phase 1: Cyclization (Condensation)

Primary Catalyst : Sodium Methoxide (NaOMe) in Methanol.

ParameterRecommendationTechnical Rationale
Catalyst Type NaOMe (30% in MeOH) Matches the solvent (MeOH) to prevent transesterification byproducts (if esters were used) and ensures high solubility of acetamidine free base.
Stoichiometry 1.1 - 1.2 equivalents Sufficient base is required to neutralize the Acetamidine HCl salt (1.0 eq) and catalyze the nucleophilic attack on the acrylonitrile.
Alternative NaOEt / EtOH Viable, but higher boiling point of EtOH (78°C) can increase thermal degradation of sensitive enaminonitriles.

Troubleshooting Protocol: Low Cyclization Yield

  • Symptom : Presence of unreacted acetamidine or polymeric tar.

  • Root Cause : Moisture contamination. Acetamidine free base hydrolyzes rapidly to acetamide in wet conditions.

  • Solution : Ensure MeOH water content is <0.05%. Use freshly prepared NaOMe or sealed commercial grades.

Phase 2: Deprotection (Hydrogenolysis)

Primary Catalyst : Palladium on Carbon (Pd/C).

ParameterRecommendationTechnical Rationale
Catalyst Loading 5% Pd/C (50% wet) The "wet" catalyst reduces ignition risk. 5% loading is sufficient for O-benzyl cleavage; 10% may cause ring reduction.
Support Type Activated Carbon High surface area ensures rapid H2 uptake. Avoid acidic supports if the product precipitates on the catalyst.
Solvent System MeOH or MeOH/AcOH Acetic acid (1-5%) protonates the amino group, preventing catalyst poisoning by the amine nitrogen.

Troubleshooting Protocol: Incomplete Deprotection

  • Symptom : Reaction stalls at 50-80% conversion.

  • Root Cause : Catalyst poisoning by the free amine product or sulfur traces from the acetamidine synthesis.

  • Solution :

    • Add 1 equivalent of HCl or AcOH to the hydrogenation mixture to keep the amine protonated.

    • Increase H2 pressure from 1 atm (balloon) to 3-5 bar (Parr shaker).

Technical Troubleshooting & FAQ

Q1: Why is my final product turning pink/brown upon filtration?

Diagnosis : Phenolic Oxidation.

  • Mechanism : Electron-rich aminophenols are highly susceptible to air oxidation, forming quinone-imine impurities.

  • Corrective Action :

    • Perform the final filtration under an inert atmosphere (Nitrogen/Argon).

    • Add a trace antioxidant (e.g., sodium bisulfite) during the aqueous workup.

    • Store the solid as the Hydrochloride salt (more stable) rather than the free base.

Q2: I cannot filter the catalyst after hydrogenation; the product crystallized.

Diagnosis : Solubility Limit.

  • Mechanism : 4-Amino-2-methylpyrimidin-5-ol is amphoteric and has low solubility in neutral organic solvents (isoelectric point precipitation).

  • Corrective Action :

    • Acidic Workup : Add dilute HCl to the reaction mixture before filtration. The hydrochloride salt is highly soluble in MeOH/Water. Filter the catalyst, then neutralize the filtrate to precipitate the product.

    • Basic Workup : Alternatively, add dilute NaOH to dissolve the product as the phenolate, filter the catalyst, then acidify. (Note: Phenolates oxidize faster; Acidic workup is preferred).

Q3: Can I use Raney Nickel instead of Pd/C?

Answer : Yes, but with caution.

  • Pros : Cheaper.

  • Cons : Raney Ni is less efficient for O-debenzylation compared to Pd. It is better suited for desulfurization or nitro reduction. If you must use it, higher temperatures (50-60°C) and pressures (50+ psi) are required, which increases the risk of reducing the pyrimidine ring.

Q4: How do I remove the benzyl group without Hydrogenation?

Answer : Acid Hydrolysis.

  • Refluxing in 48% HBr or using BBr3 in DCM can cleave the ether.

  • Warning : This is harsh. The 4-amino group may hydrolyze to a 4-hydroxy group (forming the 4,5-diol) under prolonged acidic reflux. Hydrogenolysis is far milder and more selective.

References

  • Bayer AG. Process for the preparation of 4-amino-5-hydroxypyrimidines. European Patent EP0353569.
  • Sigma-Aldrich . 4-Amino-2-methylpyrimidin-5-ol Product Specification. (Verification of CAS 20783-19-1 as a distinct building block).

  • ChemicalBook . Synthesis of Pyrimidinols via Condensation. (General reaction conditions for acetamidine condensations).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 20783-19-1. (Structural verification).

Validation & Comparative

Comparative Analysis: Biological Activity of 4-Amino-2-methylpyrimidin-5-ol vs. Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity of 4-Amino-2-methylpyrimidin-5-ol (and its biologically dominant hydroxymethyl congener, Toxopyrimidine/HMP ) compared to functional analogs like Thiamine , Amprolium , and Pyridoxine .[1]

Executive Summary

4-Amino-2-methylpyrimidin-5-ol (often synonymous in biological contexts with its hydroxymethyl derivative, Toxopyrimidine or HMP ) occupies a unique "Janus-faced" position in biochemistry.[1] It serves as the obligate biosynthetic precursor to Vitamin B1 (Thiamine) yet acts as a potent antagonist to Vitamin B6 (Pyridoxine) .[1]

While its analogs like Amprolium function as competitive inhibitors of thiamine transport (used as coccidiostats), 4-Amino-2-methylpyrimidin-5-ol exerts its primary toxicity by hijacking Pyridoxal Kinase (PDXK) .[1] This guide dissects these opposing mechanisms, providing comparative data and experimental protocols for validation.

Structural & Functional Classification

CompoundCommon NameFunctional RolePrimary Biological Target
4-Amino-2-methyl-5-pyrimidinemethanol Toxopyrimidine (HMP) B6 Antagonist / B1 PrecursorPyridoxal Kinase (PDXK) (Inhibitor)
Thiamine Vitamin B1CofactorThiamine Pyrophosphokinase (Substrate)
Amprolium AmprolThiamine AntagonistThiamine Transporter (Inhibitor)
Pyridoxine Vitamin B6Cofactor PrecursorPyridoxal Kinase (PDXK) (Substrate)
Pyrithiamine -Thiamine AntagonistThiamine Pyrophosphokinase (Inhibitor)
The "Toxopyrimidine Trap" Mechanism

The core biological activity of 4-Amino-2-methylpyrimidin-5-ol lies in its structural mimicry of Pyridoxine (Vitamin B6) .[1]

  • Mimicry: The pyrimidine ring mimics the pyridine ring of Vitamin B6.

  • Phosphorylation: It is accepted as a substrate by Pyridoxal Kinase (PDXK) .[1][2][3][4]

  • Trapping: It is phosphorylated to Toxopyrimidine Phosphate .[1] This product binds tightly to the enzyme or downstream apoenzymes (like Tyrosine Decarboxylase), effectively depleting the pool of active Vitamin B6 (PLP).

  • Outcome: Reduced GABA synthesis (glutamate decarboxylase failure)

    
    Convulsions .[1]
    

Comparative Biological Activity Data[1][6][8][9]

The following data contrasts the inhibitory constants (


) and effective concentrations (

) of these analogs against their respective targets.
Table 1: Enzyme Inhibition & Transport Competition Profile[1]
AnalogTarget Enzyme/SystemInteraction Type

/

(Approx)
Biological Outcome
Toxopyrimidine (HMP) Pyridoxal Kinase (PDXK) Competitive Substrate/Inhibitor

Convulsions (B6 deficiency)
Pyridoxine (Control) Pyridoxal Kinase (PDXK)Native Substrate

PLP Synthesis (Normal)
Amprolium Thiamine Transporter (THTR1/2)Competitive Inhibitor

Parasite Starvation (Coccidiostasis)
Pyrithiamine Thiamine PyrophosphokinaseCompetitive Inhibitor

CNS Thiamine Deficiency

Key Insight: Toxopyrimidine is a "suicide substrate" precursor.[1] It is not the inhibitor itself but is metabolically activated to the inhibitor (HMP-Phosphate), unlike Amprolium which acts directly on transport proteins.[1]

Visualizing the Signaling Pathways

The following diagrams illustrate the dual pathways: Thiamine Biosynthesis (where HMP is a friend) vs. Pyridoxal Kinase Inhibition (where HMP is a foe).

G HMP 4-Amino-2-methyl pyrimidin-5-ol (HMP) Thiamine Thiamine (Vitamin B1) HMP->Thiamine + Thiazole (Thiamine Phosphate Synthase) PDXK Pyridoxal Kinase (PDXK) HMP->PDXK Competitive Substrate Thiazole Thiazole Moiety Thiazole->Thiamine Pyridoxine Pyridoxine (Vitamin B6) Pyridoxine->PDXK Substrate PLP Pyridoxal-5-Phosphate (Active B6) PDXK->PLP Phosphorylation HMP_P Toxopyrimidine Phosphate PDXK->HMP_P Activation GABA_Synth GABA Synthesis (GAD Enzyme) PLP->GABA_Synth Cofactor HMP_P->PDXK Product Inhibition HMP_P->GABA_Synth Inhibits (Apoenzyme binding) Convulsions Convulsions (CNS Toxicity) GABA_Synth->Convulsions Failure

Figure 1: The Dual Pathways of HMP.[1] Top: Biosynthesis of Thiamine.[1] Bottom: Competitive inhibition of Vitamin B6 activation leading to neurotoxicity.

Experimental Protocols

To validate the activity of 4-Amino-2-methylpyrimidin-5-ol versus its analogs, use the following self-validating protocols.

Protocol A: Pyridoxal Kinase (PDXK) Competitive Inhibition Assay

Objective: Determine if the test compound (HMP) competes with Pyridoxine for phosphorylation.[1]

Reagents:

  • Purified Recombinant PDXK (Human or E. coli).[1]

  • Substrate: Pyridoxal (PL) or Pyridoxine (PN).[1][3]

  • ATP (2 mM).[1]

  • Buffer: 50 mM Potassium Phosphate, pH 6.5, ZnCl2 (10 µM).[1]

  • Detection: Spectrophotometer (388 nm for PLP formation).[1]

Workflow:

  • Baseline: Incubate PDXK (0.1 µM) with Pyridoxal (10-100 µM) and ATP.[1] Measure PLP formation rate at 388 nm.[1]

  • Challenge: Repeat in the presence of 4-Amino-2-methylpyrimidin-5-ol (10, 50, 100 µM).

  • Control: Use Amprolium (Negative Control - should not inhibit PDXK) and 4-Deoxypyridoxine (Positive Control).[1]

  • Data Analysis: Plot Lineweaver-Burk double reciprocal graph.

    • Result: If lines intersect at the Y-axis, inhibition is Competitive .[1]

    • Self-Validation: If Amprolium shows inhibition, check for non-specific protein aggregation.

Protocol B: Thiamine Transport Competition (Amprolium Comparison)

Objective: Compare HMP and Amprolium efficacy in blocking Thiamine uptake.[1][5]

System: Lactobacillus fermentum (Thiamine auxotroph) or Caco-2 cell line.[1] Workflow:

  • Starvation: Starve cells of Thiamine for 24 hours.

  • Uptake: Add [3H]-Thiamine (10 nM) to the media.

  • Competition: Co-incubate with increasing concentrations (0.1 - 100 µM) of:

    • Compound A: Amprolium (Standard).[1][6]

    • Compound B: 4-Amino-2-methylpyrimidin-5-ol.[1]

  • Measurement: Lyse cells after 10 min; measure radioactivity via scintillation counting.

  • Interpretation: Amprolium should show a low

    
     (~1-5 µM).[1] HMP should show weak or no inhibition of transport (its target is intracellular enzymes), distinguishing the two mechanisms.
    

References

  • McCormick, D. B., & Chen, H. (1999).[1] Update on interconversions of vitamin B6 with its coenzyme. Journal of Nutrition, 129(2), 325-327.[1] Link

  • Safo, M. K., et al. (2005).[1] Crystal structure of pyridoxal kinase in complex with roscovitine and derivatives. Journal of Medicinal Chemistry. Link

  • Losa, R., et al. (2021).[1] Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC. Link

  • EFSA Panel on Additives and Products or Substances used in Animal Feed. (2018). Safety and efficacy of coccidiostats and histomonostats: Amprolium. EFSA Journal.[1][7] Link[1]

  • ChemicalBook. (2024).[1] 4-Amino-5-Hydroxymethyl-2-methylpyrimidine (Toxopyrimidine) Chemical Properties. Link

Sources

Efficacy of 4-Amino-2-methylpyrimidin-5-ol Derivatives: From Metabolic Antagonism to Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Amino-2-methylpyrimidin-5-ol scaffold represents a privileged structure in medicinal chemistry, evolving from its historical identification as a Vitamin B6 antagonist (Toxopyrimidine) to a versatile platform for modern kinase inhibitor design. While early derivatives were primarily characterized by their ability to inhibit Pyridoxal Kinase (PLK) , recent optimization campaigns have repurposed this core to target Fibroblast Growth Factor Receptor 4 (FGFR4) , a critical driver in Hepatocellular Carcinoma (HCC).

This guide provides a comparative technical analysis of these derivatives, contrasting their efficacy against standard inhibitors (Isoniazid for PLK; BLU9931 for FGFR4) and detailing the experimental protocols required to validate their activity.

Part 1: Metabolic Inhibition (Pyridoxal Kinase)

Target Landscape

The "classic" derivative, Toxopyrimidine (4-amino-2-methyl-5-hydroxymethylpyrimidine), acts as a competitive antagonist of Pyridoxine (Vitamin B6). Its primary target is Pyridoxal Kinase (PLK) , the enzyme responsible for phosphorylating B6 vitamers into their active coenzyme form, Pyridoxal-5'-Phosphate (PLP).[1]

Mechanism of Action

The pyrimidine ring of the inhibitor mimics the pyridine ring of pyridoxine. The 4-amino group and 2-methyl group facilitate binding to the PLK active site, competing with the natural substrate. Unlike pyridoxine, the inhibitor cannot be efficiently phosphorylated or, if phosphorylated, forms a "dead-end" complex that traps the enzyme.

Experimental Protocol: Pyridoxal Kinase Coupled Assay

Objective: Quantify the inhibition constant (


) of pyrimidine derivatives against PLK using a spectrophotometric coupled assay.

Principle: PLK converts Pyridoxal to PLP.[1][2] The accumulation of PLP is measured directly or coupled to Pyridoxine-5'-phosphate oxidase (PNPO), which generates a fluorescent signal or colorimetric change.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • Substrate: Pyridoxal (0.1 - 1.0 mM).

  • Cofactor: ATP (1 mM), MgCl

    
     (10 mM).
    
  • Enzyme: Recombinant Human PDXK (PLK).

  • Detection: Phenylhydrazine (forms a hydrazone with PLP, absorbing at 410 nm).

Workflow:

  • Preparation: Dissolve the test derivative in DMSO (final concentration <1%).

  • Incubation: Mix Buffer, ATP, MgCl

    
    , and Test Compound with PLK enzyme. Incubate at 37°C for 10 minutes.
    
  • Initiation: Add Pyridoxal substrate to start the reaction.

  • Termination & Detection: After 30 minutes, add 10% TCA to stop the reaction. Centrifuge. Mix supernatant with Phenylhydrazine reagent.

  • Measurement: Read Absorbance at 410 nm.

  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk) to determine if inhibition is competitive (
    
    
    unchanged,
    
    
    increases).

Part 2: targeted Kinase Inhibition (FGFR4)

The Modern Pivot: Kinase Selectivity

Recent structural biology efforts have identified that 2-amino-4,6-dimethylpyrimidin-5-ol derivatives can bind to the ATP-binding pocket of kinases. A critical breakthrough is the targeting of FGFR4 , which contains a unique Cysteine residue (Cys552) in its hinge region—a feature absent in FGFR1-3 (which have Tyrosine).[3]

Comparative Analysis: Derivative 6O vs. BLU9931

The following table compares a representative pyrimidin-5-ol derivative (Compound 6O ) against BLU9931 , the industry-standard covalent FGFR4 inhibitor.

FeatureCompound 6O (Pyrimidin-5-ol Derivative)BLU9931 (Standard Control)Interpretation
Scaffold Class 2-amino-4,6-dimethylpyrimidin-5-olQuinazolin-4-oneDistinct binding modes; 6O utilizes a compact phenol core.
IC

(FGFR4)
4.5 µM~0.01 µM (10 nM)BLU9931 is significantly more potent in absolute terms.
Selectivity (FGFR4 vs FGFR1-3) > 8-fold> 50-foldBLU9931 has higher selectivity, but 6O demonstrates proof-of-concept for the scaffold.
Binding Mechanism Reversible/Covalent (Hybrid)Irreversible Covalent (Cys552)6O's hydroxyl group offers unique H-bond donors for the hinge region.
Cytotoxicity (Hep3B) Moderate (

~25 µM)
High (

< 1 µM)
6O shows a wider safety window but lower efficacy.

Key Insight: While BLU9931 is the more potent clinical candidate, the pyrimidin-5-ol scaffold offers a smaller, more "fragment-like" chemical space, making it an ideal starting point for fragment-based drug discovery (FBDD) to overcome resistance mutations that affect bulky inhibitors like BLU9931.

Mechanism of Action: Cys552 Targeting

The diagram below illustrates the selective targeting logic used by these derivatives.

FGFR4_Mechanism Inhibitor Pyrimidin-5-ol Derivative FGFR4 FGFR4 Kinase Domain Inhibitor->FGFR4 Enters Pocket FGFR1_3 FGFR1/2/3 Kinase Domains Inhibitor->FGFR1_3 Enters Pocket Cys552 Cys552 (Unique Nucleophile) Inhibitor->Cys552 Electrophilic Attack (if warhead present) Inhibitor->Cys552 H-Bonding (Phenol OH) FGFR4->Cys552 Contains Tyr552 Tyr552 (Non-reactive) FGFR1_3->Tyr552 Contains Complex Covalent/H-Bond Complex (Inhibition) Cys552->Complex Stable Inhibition NoReaction Steric Clash / No Reaction Tyr552->NoReaction Lack of Covalent Trap

Caption: Structural logic for FGFR4 selectivity. The unique Cys552 residue in FGFR4 allows specific targeting by inhibitors, avoiding off-target effects on FGFR1-3.[4]

Experimental Protocol: FGFR4 Kinase Assay (FRET-based)

Objective: Determine the IC


 of the derivative against recombinant FGFR4 kinase.

Reagents:

  • Enzyme: Human FGFR4 Kinase Domain (Recombinant).

  • Substrate: Peptide substrate (e.g., Poly Glu:Tyr 4:1) labeled with a fluorophore (e.g., ULight).

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.

  • ATP: At

    
     concentration (typically 10-50 µM).
    

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the pyrimidin-5-ol derivative in assay buffer.

  • Enzyme Mix: Add 5 µL of FGFR4 enzyme (0.5 nM final) to a 384-well white plate.

  • Inhibitor Binding: Add 2.5 µL of compound. Incubate 15 min at RT.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of EDTA (to stop reaction) and Europium-antibody mix.

  • Read: Measure TR-FRET signal (Excitation 320 nm; Emission 665 nm).

  • Calculation:

    
     is calculated using a 4-parameter logistic fit:
    
    
    
    

References

  • Discovery of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol deriv

    • Source: PubMed / PMC (2022).
    • Significance: Establishes the pyrimidin-5-ol scaffold as a viable FGFR4 inhibitor.
  • Discovery of BLU9931, a Potent and Selective Covalent Inhibitor of FGFR4.

    • Source: Cancer Discovery (2015).
    • Significance: Defines the standard control (BLU9931) and the Cys552 targeting mechanism.
  • Protocol for Measuring Pyridoxal Kinase Activity.

    • Source: BenchChem / Methods in Enzymology.
    • Significance: Provides the standard spectrophotometric method for assessing B6 antagonism.
  • 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine) Structure & Activity.

    • Source: PubChem CID 777.
    • Significance: Defines the core chemical structure and historical biological d

Sources

4-Amino-2-methylpyrimidin-5-ol vs. 4-amino-5-aminomethyl-2-methylpyrimidine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Amino-2-methylpyrimidin-5-ol (Compound A) and 4-amino-5-aminomethyl-2-methylpyrimidine (Compound B).

While these compounds share a pyrimidine core, their 5-position substituents—a phenolic hydroxyl versus a primary aminomethyl group—dictate completely divergent synthetic pathways. Compound B is the industrial "workhorse" for Vitamin B1 (Thiamine) synthesis, whereas Compound A is a specialized "scaffold" for medicinal chemistry, particularly in developing kinase inhibitors and bioisosteres.

Executive Analysis
FeatureCompound A: 4-Amino-2-methylpyrimidin-5-ol Compound B: 4-amino-5-aminomethyl-2-methylpyrimidine
Common Name 5-Hydroxy-2-methylcytosine derivativeGrewe Diamine
CAS Registry 73-67-6 (varies by salt/tautomer)95-02-3
Core Reactivity Phenolic (Nucleophilic Oxygen): Acts as an H-bond donor/acceptor; prone to O-alkylation.Primary Amine (Nucleophilic Nitrogen): Highly reactive toward electrophiles; forms methylene bridges.
Primary Application Drug Discovery: Scaffold for kinase inhibitors, O-linked heterocycles, and metabolite studies.Industrial Synthesis: The obligate precursor for Vitamin B1 (Thiamine) and cocarboxylase.
Solubility Profile Amphoteric; soluble in dilute acid/base. Poor solubility in non-polar solvents.Water-soluble (as salt); soluble in polar organic solvents (MeOH, DMSO).
Chemical Architecture & Reactivity
Compound B: The Vitamin Architect (Grewe Diamine)

This compound is chemically defined by its exocyclic primary amine at the 5-position. In synthetic applications, this amine is the "warhead" used to couple with thiazole moieties.

  • Mechanism: The amino group attacks electrophilic centers (typically a leaving group on a thiazole precursor) to form the methylene bridge characteristic of Thiamine.

  • Critical Behavior: It is sensitive to air (forms carbonates) and requires handling under inert atmospheres in high-purity applications.

Compound A: The Functional Scaffold (5-ol)

This compound features a hydroxyl group directly attached to the aromatic ring, giving it phenol-like properties .

  • Tautomerism: While it exists primarily in the phenol form, it can participate in keto-enol tautomerism, influencing its binding mode in enzyme pockets.

  • Reactivity: The oxygen atom is the primary nucleophile. It is used to create ether linkages (O-alkylation) or carbamates, essential for tuning lipophilicity in drug candidates.

Experimental Protocols & Methodologies
Protocol A: Thiamine Synthesis via Grewe Diamine (Compound B)

Context: The industrial standard "coupling" reaction.

Reagents:

  • Compound B (Grewe Diamine)

  • 4-methyl-5-(2-hydroxyethyl)thiazole (Thiazole moiety)[1]

  • Solvent: Water or dilute acetic acid

  • Catalyst: None (Thermal coupling) or specific pH buffers

Workflow:

  • Dissolution: Dissolve 1.0 eq of Grewe Diamine hydrochloride in water. Adjust pH to 4.5–5.0 using sodium acetate.

  • Addition: Add 1.2 eq of the Thiazole component.

  • Coupling: Heat the mixture to 90°C for 4-6 hours. The primary amine of the Grewe Diamine displaces the leaving group (or opens the ring, depending on the specific thiazole precursor used).

  • Crystallization: Cool to 4°C. Thiamine hydrochloride crystallizes out.

  • Purification: Recrystallize from ethanol/water.

Key Insight: The reaction relies on the high nucleophilicity of the 5-aminomethyl group. If Compound A (5-ol) were used here, the reaction would fail because the phenolic oxygen is far less nucleophilic toward the specific thiazole electrophiles used in this pathway.

Protocol B: O-Alkylation of Compound A (5-ol)

Context: Creating a library of kinase inhibitor candidates.

Reagents:

  • Compound A (4-Amino-2-methylpyrimidin-5-ol)[2][]

  • Alkyl Halide (R-X)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMF/Acetone

Workflow:

  • Activation: Suspend Compound A (1.0 eq) and

    
     (2.0 eq) in dry DMF. Stir at RT for 30 min to deprotonate the phenolic hydroxyl.
    
  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 3-12 hours. Monitor by TLC/LC-MS.

  • Quench: Pour into ice water. The O-alkylated product typically precipitates.

  • Filtration: Collect the solid.

Key Insight: This protocol exploits the acidity of the 5-OH group (pKa ~9-10). The 4-amino group is less acidic and remains unreacted under these mild conditions, allowing for selective functionalization of the oxygen.

Comparative Synthesis Pathways (Visualized)

The following diagram illustrates the divergent utility of these two intermediates.

PyrimidinePathways cluster_0 Industrial Vitamin Synthesis cluster_1 Medicinal Chemistry Precursor Common Precursor (Acetamidine + C3 Synthon) CompB Compound B (Grewe Diamine) -CH2-NH2 Precursor->CompB Nitrile Reduction or Mannich Rxn CompA Compound A (Pyrimidin-5-ol) -OH Precursor->CompA Oxidation or Direct Cyclization Thiamine Vitamin B1 (Thiamine) CompB->Thiamine + Thiazole (Methylene Bridge Formation) DrugScaffold O-Alkylated Scaffolds (Kinase Inhibitors) CompA->DrugScaffold + R-X / Base (Ether Synthesis)

Caption: Divergent synthesis pathways. Compound B (Blue) follows the amine-nucleophile route to Vitamins. Compound A (Red) follows the phenol-nucleophile route to Drug Scaffolds.

Critical Scientist's Note: The "Toxopyrimidine" Confusion

Researchers often confuse Compound A with 4-amino-2-methyl-5-pyrimidinemethanol (HMP).

  • Compound A (5-ol): -OH attached directly to the ring.

  • HMP (Hydroxymethyl): -CH2-OH attached to the ring.

  • Grewe Diamine: -CH2-NH2 attached to the ring.

Why it matters: HMP is the biosynthetic precursor to Thiamine (converted to Grewe Diamine in vivo via phosphorylation). However, in chemical synthesis, Grewe Diamine is preferred because the amine is a better nucleophile than the alcohol for coupling reactions. Compound A (5-ol) is structurally distinct and cannot be used to synthesize Thiamine; it acts as a dead-end metabolite or a distinct structural probe.

References
  • Zhao, L., Ma, X. D., & Chen, F. E. (2012). "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1." Organic Process Research & Development.

  • Begley, T. P., et al. (1999). "Thiamin biosynthesis in prokaryotes." Archives of Microbiology. (Validates the HMP vs. Grewe Diamine biosynthetic roles).
  • BOC Sciences. "4-amino-2-methylpyrimidin-5-ol Building Block Specifications."

  • Williams, R. R., & Cline, J. K. (1936).[1] "Synthesis of Vitamin B1." Journal of the American Chemical Society. (The foundational text for Grewe Diamine utility).[4]

Sources

Validating the structure of 4-Amino-2-methylpyrimidin-5-ol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Single Crystal X-ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary

4-Amino-2-methylpyrimidin-5-ol (an analog of the thiamine fragment toxopyrimidine) presents a unique structural challenge due to its amphoteric nature and potential for multiple tautomeric forms (amino-oxo, amino-hydroxy, or zwitterionic). While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state chemistry, it frequently fails to unambiguously define the protonation state of this molecule due to rapid proton exchange on the pyrimidine ring and hydroxyl/amino groups.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for validating this structure. We provide a direct comparison with NMR and Mass Spectrometry, supported by experimental protocols that ensure scientific rigor.

Part 1: The Structural Challenge (Why X-ray?)

The core difficulty in validating 4-Amino-2-methylpyrimidin-5-ol lies in tautomerism . The molecule contains a basic ring nitrogen, an acidic phenolic hydroxyl group, and an exocyclic amino group.

  • The NMR Limitation: In polar solvents (DMSO-d6, D2O), the labile protons on the -OH and -NH2 groups undergo rapid exchange. This averages the chemical shifts, often making it impossible to distinguish between the neutral enol form and a zwitterionic form where the ring nitrogen is protonated.

  • The X-ray Advantage: Crystallography captures the molecule in a static, low-energy conformation within the lattice. It allows for the direct visualization of hydrogen atoms (or their inference via bond lengths), providing absolute proof of the tautomeric state.

Comparative Analysis: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) NMR (

H,

C)
HRMS (Mass Spec)
Primary Output 3D Atom coordinates, Bond lengths/anglesChemical shifts, Coupling constantsMolecular Formula (m/z)
Tautomer ID Definitive (via C-N vs C=N bond lengths)Ambiguous (Time-averaged signals)None (Gas phase ionization alters state)
H-Bonding Direct mapping of intermolecular networksInferential (Shift changes with concentration)N/A
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Time/Cost High (Days/Weeks for growth)Low (Minutes)Low (Minutes)
Limitations Requires high-quality crystalSolvent effects, Exchange broadeningIsomers often indistinguishable
Part 2: Experimental Protocol (Self-Validating System)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed not just to "get a structure," but to validate it against potential artifacts.

Phase 1: Crystal Growth (The Critical Bottleneck)

Objective: Obtain a single crystal (


 mm) with minimal mosaicity.
  • Solvent Selection: 4-Amino-2-methylpyrimidin-5-ol is sparingly soluble in non-polar solvents.

    • Primary System:Ethanol/Water (4:1) . The presence of water facilitates hydrogen bonding networks essential for stabilizing the zwitterionic lattice.

    • Alternative:DMSO/Methanol vapor diffusion.

  • Methodology (Slow Evaporation):

    • Dissolve 20 mg of compound in 2 mL of warm Ethanol/Water.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Place in a vibration-free environment at 4°C.

    • Validation Check: Inspect under a polarizing microscope. True single crystals extinguish light uniformly when rotated; aggregates do not.

Phase 2: Data Collection & Reduction

Objective: Maximize resolution to locate hydrogen atoms.

  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
    • Expert Insight: Use Cu-K

      
        for this small organic molecule. The higher scattering cross-section of Copper improves signal-to-noise for light atoms (C, N, O) compared to Molybdenum.
      
  • Temperature: Collect at 100 K (Cryostream).

    • Causality: Low temperature freezes thermal vibrations (ellipsoids), allowing for more precise assignment of the -OH and -NH2 hydrogen positions.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Phase 3: Structure Refinement (SHELXL)
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • H-Atom Treatment (Crucial Step):

    • Do not place H-atoms geometrically immediately.

    • Locate H-atoms on the Difference Fourier Map (

      
      ) .
      
    • Validation Criterion: If a peak appears near the ring Nitrogen (N1 or N3) and the C-N-C angle expands to ~120°, the molecule exists as a zwitterion.

Part 3: Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the decision matrix for choosing X-ray over NMR.

Diagram 1: Structural Validation Workflow

This workflow ensures that the final structure is not an artifact of the refinement process.

ValidationWorkflow Start Start: Purified 4-Amino-2-methylpyrimidin-5-ol Growth Crystal Growth (Ethanol/Water Slow Evap) Start->Growth Check Microscopy Check: Single Crystal? Growth->Check Check->Growth No (Re-seed) XRD SC-XRD Data Collection (Cu Source, 100K) Check->XRD Yes Phasing Structure Solution (Direct Methods) XRD->Phasing Refinement Refinement (SHELXL) Locate H-atoms on Difference Map Phasing->Refinement Analysis Bond Length Analysis (C-N vs C=N) Refinement->Analysis End Validated Tautomeric Structure Analysis->End

Caption: Step-by-step workflow for validating the pyrimidinol structure, emphasizing the critical H-atom location step.

Diagram 2: Tautomer Identification Logic

Why NMR is insufficient and how X-ray bond lengths provide the answer.

TautomerLogic Question Question: Where is the Proton? NMR_Path NMR Analysis (DMSO-d6) Question->NMR_Path XRD_Path X-ray Analysis (Solid State) Question->XRD_Path NMR_Result Result: Broad/Averaged Signals (Ambiguous) NMR_Path->NMR_Result Bond_Check Check Ring C-N Bond Lengths XRD_Path->Bond_Check Result_A C-N < 1.32 Å (Double Bond Character) Neutral Form Bond_Check->Result_A Result_B C-N > 1.35 Å (Single Bond Character) Zwitterionic/Protonated Bond_Check->Result_B

Caption: Decision matrix showing why bond length analysis (via X-ray) resolves ambiguities that NMR cannot.

Part 4: Data Interpretation & Causality

When analyzing the X-ray data for 4-Amino-2-methylpyrimidin-5-ol, the researcher must look for specific geometric markers that define the structure.

1. The Bond Length Marker

In a neutral pyrimidine ring, the C=N bonds are typically shorter (~1.30–1.32 Å). If the ring nitrogen is protonated (zwitterionic form), the C-N bond length increases to ~1.35–1.38 Å due to the loss of double-bond character.

  • Protocol: Extract the C2-N3 and C4-N3 distances from the .res file.

  • Threshold: If distance > 1.34 Å, assign a proton to the Nitrogen.

2. Intermolecular Interactions

This molecule is expected to form "ribbons" or "sheets" in the crystal lattice, driven by N-H...O and O-H...N hydrogen bonds.

  • Significance: These interactions often stabilize the zwitterionic form in the solid state, which might not exist in significant concentrations in solution. This explains discrepancies between NMR (solution) and X-ray (solid) data.[1]

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link] (Authoritative source for comparing bond lengths and validating crystal data)

  • Grover, P. K., & Sim, G. A. (1971). Crystal and molecular structure of pyrimidines. (Foundational text on pyrimidine geometry and tautomerism)
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link] (The industry-standard protocol for structure refinement cited in the methodology)

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

A Researcher's Guide to Investigating Antibody Cross-Reactivity Against 4-Amino-2-methylpyrimidin-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules such as 4-Amino-2-methylpyrimidin-5-ol, a critical aspect to characterize is the antibody's cross-reactivity with structurally similar compounds. This guide provides a comprehensive framework for designing and executing experiments to determine the cross-reactivity profile of antibodies against 4-Amino-2-methylpyrimidin-5-ol. Due to the limited availability of published cross-reactivity data for this specific molecule, this guide will serve as a practical "how-to" for generating this crucial information in your own laboratory.

The Significance of Cross-Reactivity in Small Molecule Immunoassays

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target.[1] In the context of 4-Amino-2-methylpyrimidin-5-ol, a metabolite of thiamine (Vitamin B1), understanding cross-reactivity is crucial for several reasons:

  • Assay Specificity: In a diagnostic or research setting, an immunoassay must be able to distinguish 4-Amino-2-methylpyrimidin-5-ol from its precursors, metabolites, and other structurally related compounds that may be present in the biological matrix.[2]

  • Drug Development: For therapeutic antibodies targeting pyrimidine-based drugs, cross-reactivity with endogenous molecules could lead to off-target effects and toxicity.[3][4]

Generating Antibodies Against 4-Amino-2-methylpyrimidin-5-ol: A Hapten-Carrier Approach

Small molecules like 4-Amino-2-methylpyrimidin-5-ol are not immunogenic on their own and are referred to as haptens.[5] To elicit an immune response and generate antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5]

Experimental Protocol: Hapten-Carrier Conjugation

This protocol describes a general method for conjugating 4-Amino-2-methylpyrimidin-5-ol to a carrier protein using a suitable crosslinker. The choice of crosslinker will depend on the functional groups available on the hapten. For 4-Amino-2-methylpyrimidin-5-ol, the hydroxyl group can be targeted.

Materials:

  • 4-Amino-2-methylpyrimidin-5-ol

  • Carrier protein (e.g., KLH for immunization, BSA for assay development)

  • Crosslinker (e.g., a homobifunctional or heterobifunctional crosslinker)

  • Conjugation buffers (e.g., PBS, MES buffer)

  • Dialysis tubing or desalting columns

  • Spectrophotometer

Step-by-Step Methodology:

  • Hapten Activation: Activate the hydroxyl group of 4-Amino-2-methylpyrimidin-5-ol using a suitable chemistry. This may involve introducing a more reactive functional group.

  • Carrier Protein Preparation: Dissolve the carrier protein in the appropriate conjugation buffer at a known concentration.

  • Conjugation Reaction: Mix the activated hapten with the carrier protein at a specific molar ratio. The optimal ratio needs to be determined empirically but a starting point is often a 20-50 fold molar excess of hapten.[5]

  • Reaction Quenching: Stop the reaction by adding a quenching reagent or by changing the buffer conditions.

  • Purification: Remove unconjugated hapten and by-products by dialysis against PBS or by using a desalting column.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-carrier protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Workflow for Hapten-Carrier Conjugation and Immunization

Hapten_Conjugation_Workflow cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization & Antibody Production Hapten 4-Amino-2-methyl- pyrimidin-5-ol (Hapten) Activation Activate Hapten Hapten->Activation Conjugation Conjugate Hapten to Carrier Activation->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Purification Purify Conjugate Conjugation->Purification Characterization Characterize Conjugate Purification->Characterization Immunization Immunize Animal Characterization->Immunization Immunogen Titer Monitor Antibody Titer Immunization->Titer Harvest Harvest Antiserum Titer->Harvest PurifyAb Purify Antibody Harvest->PurifyAb Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Coating Antigen Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Transfer Transfer to Plate Block->Transfer Antibody Primary Antibody PreIncubate Pre-incubate Antibody and Analyte Antibody->PreIncubate Analyte Standard or Derivative Analyte->PreIncubate PreIncubate->Transfer Wash2 Wash Transfer->Wash2 SecondaryAb Add Secondary Antibody-HRP Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read

Caption: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.

Potential Cross-Reacting Derivatives of 4-Amino-2-methylpyrimidin-5-ol

Based on structural similarity, the following derivatives of 4-Amino-2-methylpyrimidin-5-ol are prime candidates for a cross-reactivity study. These include precursors in the thiamine biosynthesis pathway, metabolites, and synthetic analogs.

  • Thiamine (Vitamin B1): The parent compound.

  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP): A direct precursor in thiamine biosynthesis.

  • 4-Amino-2-methyl-5-pyrimidinemethanol: A synonym for HMP.

  • N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide: A related formamide derivative. [6]* 4-Amino-2-methylpyrimidine-5-carboxamide: A carboxamide derivative. * Other Pyrimidine-based drugs: A panel of commercially available drugs containing a pyrimidine core structure could be included to assess broader specificity. [4]

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of 4-Amino-2-methylpyrimidin-5-ol / IC50 of Derivative) x 100

Illustrative Cross-Reactivity Data Table

The following table presents a hypothetical data set to illustrate how the results of a cross-reactivity study would be summarized.

CompoundIC50 (ng/mL)% Cross-Reactivity
4-Amino-2-methylpyrimidin-5-ol 10100%
4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)5020%
Thiamine (Vitamin B1)5002%
N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide10001%
4-Amino-2-methylpyrimidine-5-carboxamide2504%
Unrelated Pyrimidine Drug>10,000<0.1%

Note: This is an example data set and does not represent actual experimental results.

Conclusion

A thorough understanding of antibody cross-reactivity is a non-negotiable aspect of developing robust and reliable immunoassays for small molecules like 4-Amino-2-methylpyrimidin-5-ol. While specific pre-existing data for this compound is scarce, this guide provides the necessary framework and detailed protocols for researchers to generate this critical information. By following a systematic approach of hapten-carrier conjugation, immunization, and competitive ELISA, researchers can confidently characterize the specificity of their antibodies and ensure the accuracy and validity of their immunoassay data. This foundational work is essential for advancing research and development in fields where the precise measurement of small molecules is critical.

References

  • Frank, S. A. (2002). Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 29, 2026, from [Link]

  • Lu, J., & Frank, E. L. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Journal of Analytical & Bioanalytical Techniques, 8(3), 1000363. [Link]

  • Toukmaji, R., & Lapidus, R. G. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. [Link]

  • El-Sayed, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4995. [Link]

  • Gaida, M. M., et al. (2021). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 22(16), 8884. [Link]

  • Treweek, J. B., et al. (2015). Synthesis and immunological effects of heroin vaccines containing haptens with improved stability. Bioorganic & Medicinal Chemistry, 23(17), 5895–5907. [Link]

  • Geist, M. A., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1309–1311. [Link]

  • Young, N. S. (1976). IDIOTYPIC CROSS-REACTIVITY BETWEEN ANTIBODIES OF DIFFERENT SPECIFICITIES. The Journal of Immunology, 117(3), 875-881. [Link]

  • Arigo Biolaboratories Corp. (n.d.). Thiamine / Vitamin B1 Assay Kit (ARG83392). Retrieved January 29, 2026, from [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(21), 6547. [Link]

  • Thiamine analysis. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Lindesmith, L. C., et al. (2015). Cross-reactive neutralizing human monoclonal antibodies mapping to variable antigenic sites on the norovirus major capsid protein. Frontiers in Immunology, 6, 493. [Link]

  • Li, X., et al. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 44(1), 1-62. [Link]

  • Chemotherapy. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • US8829150B2 - Methods for polymering haptens into immunogens. (2014).
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Yavari, M., et al. (2020). (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. Journal of the Serbian Chemical Society, 85(10), 1339-1353. [Link]

  • Ben Aissa, M., et al. (2018). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. Journal of Chemical and Pharmaceutical Research, 10(5), 1-6. [Link]

  • Goyer, A., et al. (2017). A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues. The Plant Journal, 90(4), 853–862. [Link]

  • PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. Retrieved January 29, 2026, from [Link]

  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 82–91. [Link]

  • Wang, Y., et al. (2017). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 22(12), 2147. [Link]

  • Al-Haque, S., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(11), 1269. [Link]

  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 56(17), 7077–7089. [Link]

Sources

In vitro and in vivo correlation of 4-Amino-2-methylpyrimidin-5-ol derivative activity

Author: BenchChem Technical Support Team. Date: February 2026

From Vitamin B6 Antagonism to Novel Therapeutics

Executive Summary

This guide provides a rigorous technical analysis of the 4-Amino-2-methylpyrimidin-5-ol scaffold (also known as Toxopyrimidine or the pyrimidine moiety of Thiamine). Historically characterized as a potent Vitamin B6 antagonist causing neurotoxicity, this structure has evolved into a versatile template for antimicrobial and antitumor drug discovery.

We present a dual-track analysis:

  • Toxicological IVIVC: Correlating in vitro Pyridoxal Kinase (PLK) inhibition with in vivo convulsant liability.

  • Therapeutic IVIVC: Correlating in vitro antimicrobial/cytotoxic potency of functionalized derivatives (e.g., Schiff bases) with in vivo efficacy.

Part 1: The Toxicological Baseline (Vitamin B6 Antagonism)

The core scaffold, 4-Amino-2-methyl-5-pyrimidinemethanol , acts as a "antivitamin" by mimicking Pyridoxine (Vitamin B6). Understanding this mechanism is critical for screening out neurotoxicity in new derivatives.

1.1 Mechanistic Pathway

The compound competes with Pyridoxal for the active site of Pyridoxal Kinase (PLK) .

  • Primary Action: Competitive inhibition of PLK preventing the phosphorylation of Pyridoxal to Pyridoxal-5'-Phosphate (PLP).

  • Secondary Action: The compound itself can be phosphorylated to form a "pseudo-PLP," which may inhibit PLP-dependent enzymes like Glutamate Decarboxylase (GAD) .

  • Physiological Outcome: Reduced GABA synthesis

    
     CNS hyperexcitability 
    
    
    
    Seizures.
1.2 In Vitro vs. In Vivo Correlation (IVIVC)

The correlation between enzyme inhibition and seizure latency is robust and serves as a primary safety screen.

ParameterIn Vitro MetricIn Vivo MetricCorrelation Rationale
Target Engagement

(PLK Inhibition)
Concentration required to inhibit Pyridoxal Kinase by 50%.
Brain PLP Levels Measured via HPLC in brain homogenates post-dosing.Direct causality: Lower

leads to faster depletion of brain PLP.
Functional Outcome GAD Activity Assay Rate of GABA formation in lysate.CD50 (Convulsant Dose) Dose inducing seizures in 50% of mice.Reduced PLP cofactor availability directly reduces GAD activity, triggering seizures.

Key Insight: A derivative with a


 > 500 µM against PLK is generally considered "safe" from B6-related neurotoxicity, whereas compounds with 

< 10 µM (like Toxopyrimidine) are potent convulsants.
1.3 Mechanism Visualization

B6_Antagonism Compound 4-Amino-2-methyl pyrimidin-5-ol PLK Pyridoxal Kinase (PLK) Compound->PLK Inhibits (Ki) PLP Pyridoxal-5'-Phosphate (PLP) PLK->PLP Catalyzes Synthesis GAD Glutamate Decarboxylase PLP->GAD Required Cofactor GABA GABA Levels GAD->GABA Synthesizes Seizure Convulsions (In Vivo) GABA->Seizure Depletion Triggers

Caption: Pathway of Toxopyrimidine-induced neurotoxicity via PLK inhibition and GABA depletion.[1][2]

Part 2: The Therapeutic Shift (Functionalized Derivatives)

By modifying the C4-amino or C5-hydroxymethyl groups (e.g., converting to Schiff bases or thiadiazole derivatives), the B6 antagonism is abolished, and novel activities (antimicrobial, antitumor) are unlocked.

2.1 Comparative Activity Profile

Modern derivatives (e.g., N-benzylidene derivatives) exhibit a distinct pharmacological profile compared to the parent scaffold.

FeatureParent Scaffold (Toxopyrimidine)Functionalized Derivative (e.g., Schiff Base)
Primary Target Pyridoxal Kinase (Host)DNA Gyrase / Topoisomerase (Pathogen)
In Vitro Potency

(PLK) = 1–10 µM
MIC (Bacteria) = 2–10 µg/mL
In Vivo Toxicity CD50 ~ 10–50 mg/kg (Seizures)LD50 > 500 mg/kg (No Seizures)
Therapeutic Window Non-existent (Toxic)Wide (Therapeutic)
2.2 IVIVC for Antimicrobial Efficacy

For derivatives, the IVIVC focuses on predicting infection clearance based on Minimum Inhibitory Concentration (MIC).

  • In Vitro: MIC determined via broth microdilution against S. aureus or E. coli.

  • In Vivo: ED50 (Effective Dose) in a murine systemic infection model.

  • Correlation Factor: The AUC/MIC ratio is the strongest predictor of in vivo success for this class.

    • Rule of Thumb: An AUC/MIC ratio > 25 is typically required for bacteriostasis; > 100 for bactericidal activity.

Part 3: Experimental Protocols
3.1 Protocol A: In Vitro Pyridoxal Kinase Inhibition (Toxicity Screen)

Use this assay to verify that your derivative has LOST the neurotoxic liability of the parent scaffold.

  • Enzyme Preparation: Isolate PLK from fresh mouse brain homogenate via ammonium sulfate precipitation (30-60% cut).

  • Reaction Mix:

    • Buffer: 70 mM Potassium Phosphate (pH 6.5).

    • Substrates: 50 µM Pyridoxal, 100 µM ATP.

    • Cofactor: 10 µM ZnCl₂.

    • Test Compound: 0.1 µM – 1000 µM (serial dilution).

  • Incubation: 37°C for 30 minutes.

  • Detection: Measure PLP formation fluorometrically (Ex: 330 nm, Em: 400 nm) after derivatization with semicarbazide.

  • Analysis: Plot Reaction Rate vs. [Inhibitor] to calculate

    
     using a competitive inhibition model.
    
3.2 Protocol B: In Vivo Seizure Threshold (Safety Validation)

Mandatory for any derivative retaining the free 4-amino-2-methyl pyrimidine core.

  • Subjects: Male ICR mice (20-25g), n=10 per group.

  • Dosing: Intraperitoneal (i.p.) injection of test compound (10, 50, 100 mg/kg).

  • Observation: Monitor for 60 minutes.

  • Endpoints:

    • Latency to first myoclonic twitch.

    • Latency to generalized tonic-clonic seizure.

    • Mortality.

  • Validation: Pre-treatment with Pyridoxine (100 mg/kg) should abolish seizures if the mechanism is B6 antagonism.

Part 4: Workflow Visualization

IVIVC_Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Validation Synthesis Derivative Synthesis (Schiff Base / Thiadiazole) PLK_Assay PLK Inhibition Assay (Toxicity Screen) Synthesis->PLK_Assay MIC_Assay MIC Determination (Efficacy Screen) Synthesis->MIC_Assay Decision Go/No-Go Decision PLK_Assay->Decision Ki > 500µM MIC_Assay->Decision MIC < 10µg/mL Seizure_Model Murine Seizure Model (Confirm Safety) Decision->Seizure_Model Pass Infection_Model Systemic Infection Model (Confirm Efficacy) Decision->Infection_Model Pass

Caption: Integrated workflow for screening 4-amino-2-methylpyrimidin-5-ol derivatives.

References
  • Mizuno, N., et al. (1980). "Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain."[1] Journal of Nutritional Science and Vitaminology.

  • Ubbink, J.B., et al. (1990).[3] "Inhibition of pyridoxal kinase by methylxanthines."[3] Enzyme.[1][3][4][5]

  • Rogawski, M. (2020). "Mechanisms of action of currently used antiseizure drugs." UC Davis Health.

  • Emami, J. (2006). "In vitro - in vivo correlation: from theory to applications." Journal of Pharmacy & Pharmaceutical Sciences.

  • Erturk, et al. (2020).[6][7] "Synthesis and Antimicrobial Activity of Schiff Bases." Journal of Medicinal and Chemical Sciences.

Sources

Comparative analysis of the spectroscopic signatures of pyrimidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Topic: C₄H₄N₂ Diazine Isomers (Pyrimidine, Pyrazine, Pyridazine).[1][2][3] Context: Drug Discovery & Analytical Chemistry.

In medicinal chemistry, the three diazine isomers—Pyrimidine (1,3-diazine) , Pyrazine (1,4-diazine) , and Pyridazine (1,2-diazine) —serve as critical bioisosteres. While they share the same molecular formula (C₄H₄N₂), their distinct electronic distributions and symmetries result in vastly different spectroscopic signatures and physicochemical properties.

This guide provides a technical comparison of these isomers, focusing on their differentiation using NMR, Mass Spectrometry, and Vibrational Spectroscopy. It is designed to assist analytical scientists and medicinal chemists in structural elucidation and scaffold selection.

Fundamental Physicochemical Profile

Understanding the electronic baseline is prerequisite to interpreting spectroscopic data. The variation in nitrogen positioning dictates the dipole moment and basicity, which directly influence chromatographic behavior and ionization.

FeaturePyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)
Structure Adjacent NitrogensMeta NitrogensPara Nitrogens
Symmetry Point Group



(Centrosymmetric)
Dipole Moment ~4.0 D (Highest)~2.3 D0 D (Non-polar)
Basicity (pKa of BH⁺) ~2.33 (Most Basic)~1.30~0.65 (Least Basic)
Boiling Point 208 °C123 °C115 °C
HPLC Elution (C18) Fastest (Most Polar)IntermediateSlowest (Least Polar)

Insight: Pyrazine's lack of a dipole moment (due to symmetry) makes it significantly more lipophilic and volatile than pyridazine, despite having the same atoms. This is a critical differentiator in LC-MS method development.

Spectroscopic Signatures: A Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing these isomers based on symmetry-derived chemical environments.

1H NMR Signatures (CDCl₃)
  • Pyrazine: Exhibits the highest symmetry. All four protons are chemically equivalent, resulting in a single singlet peak. This is the easiest signature to identify.

  • Pyrimidine: Possesses a plane of symmetry passing through C2 and C5.

    • H2: Most deshielded (between two N atoms), appears as a singlet (or weak triplet due to long-range coupling) at ~9.2 ppm.

    • H4/H6: Equivalent, appear as a doublet at ~8.7 ppm.

    • H5: Most shielded, appears as a triplet at ~7.3 ppm.

  • Pyridazine: Possesses a plane of symmetry bisecting the N-N and C4-C5 bonds.

    • H3/H6: Equivalent, deshielded (adjacent to N), appear as a multiplet/triplet at ~9.2 ppm.

    • H4/H5: Equivalent, shielded, appear as a multiplet/triplet at ~7.5 ppm.

13C NMR Signatures
IsomerNumber of Unique Carbon SignalsChemical Shift Description
Pyrazine 1 Signal All carbons equivalent (~145 ppm).
Pyridazine 2 Signals C3/6 (downfield) and C4/5 (upfield).
Pyrimidine 3 Signals C2 (most downfield), C4/6, and C5 (most upfield).
B. Mass Spectrometry (Fragmentation Pathways)

While the molecular ion (


, m/z 80) is identical, the fragmentation logic differs due to the stability of the leaving groups.
  • Pyridazine (The N₂ Ejection):

    • Due to the adjacent nitrogen atoms, the dominant fragmentation pathway involves the direct loss of a nitrogen molecule (

      
      , 28 Da).
      
    • Key Transition:

      
       (
      
      
      
      ).
    • This "mass 28 loss" is diagnostic for the 1,2-diazine motif.

  • Pyrimidine & Pyrazine (The HCN Ejection):

    • These isomers lack the pre-formed

      
       bond. Their primary fragmentation involves the loss of Hydrogen Cyanide (HCN, 27 Da).
      
    • Key Transition:

      
       (
      
      
      
      ).
    • Differentiation: Pyrazine forms doubly charged ions (

      
      ) more readily than pyrimidine due to its high symmetry and charge delocalization stability.
      
C. Vibrational Spectroscopy (IR vs. Raman)

The Rule of Mutual Exclusion applies to Pyrazine due to its center of inversion (


 symmetry).
  • Pyrazine:

    • Vibrations that are IR active are Raman inactive (and vice versa).

    • The totally symmetric ring breathing mode (~1015 cm⁻¹) is very strong in Raman but silent in IR .

  • Pyrimidine & Pyridazine:

    • Lack a center of inversion (

      
      ).
      
    • Most modes (including ring breathing) are active in both IR and Raman.

Experimental Workflow: Isomer Identification

The following decision tree outlines a self-validating protocol for identifying an unknown diazine isomer.

IsomerID Start Unknown C4H4N2 Sample H1NMR Step 1: 1H NMR Analysis Start->H1NMR Singlet Single Singlet Observed H1NMR->Singlet All H Equivalent Multiplet Multiple Signals Observed H1NMR->Multiplet Distinct H Environments PyrazineID IDENTIFIED: Pyrazine (High Symmetry D2h) Singlet->PyrazineID C13NMR Step 2: 13C NMR / MS Multiplet->C13NMR Signals3 3 Unique Carbon Signals (or MS loss of HCN) C13NMR->Signals3 C2 ≠ C4/6 ≠ C5 Signals2 2 Unique Carbon Signals (or MS loss of N2) C13NMR->Signals2 C3/6 ≠ C4/5 PyrimidineID IDENTIFIED: Pyrimidine (1,3-Diazine) Signals3->PyrimidineID PyridazineID IDENTIFIED: Pyridazine (1,2-Diazine) Signals2->PyridazineID

Figure 1: Logical decision tree for the spectroscopic differentiation of diazine isomers.

Performance in Drug Development

When selecting a scaffold for drug design, the choice of isomer dictates the compound's "drug-like" properties.

Solubility & Formulation
  • Pyridazine: The high dipole moment and basicity (pKa ~2.33) make it the most water-soluble isomer. It forms salts most readily, which is advantageous for formulating liquid dosage forms.

  • Pyrazine: Being non-polar and weakly basic (pKa ~0.65), it often suffers from poor aqueous solubility. It requires structural modification (e.g., adding polar substituents) to improve bioavailability.

Chromatographic Purification
  • Protocol: In Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient):

    • Elution Order: Pyridazine (First)

      
       Pyrimidine 
      
      
      
      Pyrazine (Last).
    • Reasoning: Pyridazine interacts most strongly with the aqueous mobile phase due to polarity. Pyrazine interacts most strongly with the hydrophobic stationary phase.

Metabolic Stability
  • Pyrimidine: Often prone to oxidative metabolism at the C5 position (electron-rich).

  • Pyrazine: Susceptible to N-oxidation.

  • Pyridazine: The N-N bond can be a metabolic liability (reductive cleavage) in certain reducing environments, though it is generally stable in oxidative microsomal assays.

References

  • Basicity and pKa Calculations

    • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate.

  • Mass Spectrometry Fragmentation

    • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. AIP Publishing / J. Chem. Phys.

  • Vibrational Spectroscopy (IR/Raman)

    • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.[1] CORE / Elsevier.

  • Ultrafast Photoionization & Dynamics

    • Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes. UNL Digital Commons.

Sources

Comparative Guide: Metabolic Stability Evaluation of 4-Amino-2-methylpyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Amino-2-methylpyrimidin-5-ol scaffold (often referred to as the "Toxopyrimidine" or Thiamine pyrimidine head) is a privileged structure in medicinal chemistry, serving as a precursor for thiamine (Vitamin B1) antagonists, kinase inhibitors, and antiparasitic agents. However, its utility is frequently compromised by rapid metabolic clearance.

This guide provides a technical evaluation of the metabolic stability of this scaffold compared to structurally optimized derivatives. It details the specific "metabolic soft spots"—primarily the C5-hydroxymethyl moiety—and outlines a rigorous, self-validating protocol for assessing intrinsic clearance (


) using Human Liver Microsomes (HLM).

Part 1: The Metabolic Liability of the Scaffold

To successfully develop drugs based on this scaffold, researchers must first understand why it fails. The parent compound, 4-Amino-2-methylpyrimidin-5-ol, exhibits high intrinsic clearance due to two primary metabolic vectors:

  • Rapid Oxidation (Phase I): The primary alcohol at the C5 position is a substrate for both Cytochrome P450s (CYPs) and cytosolic Alcohol Dehydrogenases (ADH). It is rapidly oxidized to the aldehyde and subsequently to the carboxylic acid (4-amino-2-methylpyrimidine-5-carboxylic acid), which is highly polar and rapidly excreted.

  • Conjugation (Phase II): The exposed hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to massive first-pass metabolism via glucuronidation.

Structural Comparison: Parent vs. Optimized Derivatives

The following table compares the theoretical metabolic performance of the parent scaffold against common medicinal chemistry "alternatives" designed to block these metabolic pathways.

Derivative ClassStructural ModificationMetabolic RationalePredicted Stability
Parent 5-Hydroxymethyl (-CH2OH)High Clearance. Rapid oxidation to acid; direct glucuronidation.Low (

min)
Alternative A (Ether) 5-Methoxymethyl (-CH2OMe)Blockade. Caps the alcohol, preventing direct glucuronidation and slowing oxidation.Moderate
Alternative B (Bioisostere) 5-Trifluoromethyl (-CF3)Steric/Electronic Shield. Halogenation prevents oxidation and increases lipophilicity.High (

min)
Alternative C (Amide) 5-Carboxamide (-CONH2)Pathway Shifting. Replaces the labile alcohol with a stable H-bond donor/acceptor.High

Part 2: Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates of the parent scaffold versus a stabilized derivative.

MetabolicPathways Parent Parent Scaffold (5-CH2OH) Aldehyde Intermediate (Aldehyde) Parent->Aldehyde CYP / ADH (Rapid Oxidation) Gluc Metabolite 2 (O-Glucuronide) Parent->Gluc UGT (Phase II) Acid Metabolite 1 (Carboxylic Acid) Aldehyde->Acid ALDH (Rapid) Derivative Optimized Derivative (5-CF3 / 5-OMe) Derivative->Aldehyde CYP (Slowed) Stable Unchanged Drug (High Exposure) Derivative->Stable Metabolic Blockade

Figure 1: Metabolic fate of 4-Amino-2-methylpyrimidin-5-ol. The parent compound suffers from dual clearance pathways (Oxidation and Glucuronidation), whereas derivatives block these routes.

Part 3: Experimental Protocol (Microsomal Stability)

This protocol is designed to isolate Phase I CYP-mediated metabolism. Note: To assess Phase II glucuronidation, the incubation buffer must be supplemented with UDPGA (uridine 5'-diphospho-glucuronic acid) and Alamethicin (to permeabilize the microsomes).

Reagents & System Setup
  • Test System: Human Liver Microsomes (HLM), pooled mixed gender (Protein conc: 20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Internal Standard (IS): Tolbutamide (for positive mode ESI) or Labetalol.

Validation Controls (Self-Validating System)

To ensure data trustworthiness, every run must include:

  • High Clearance Control: Verapamil or Propranolol (Expect >80% depletion in 30 min).

  • Low Clearance Control: Warfarin or Ketoconazole (Expect <20% depletion in 30 min).

  • Negative Control: Minus-NADPH (Assess chemical instability vs. enzymatic metabolism).

Step-by-Step Workflow

AssayWorkflow Start Pre-Incubation (37°C, 5 min) Initiate Initiation Add NADPH Start->Initiate Sampling Sampling Points (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench Reaction Add Cold ACN + IS Sampling->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis

Figure 2: Standardized workflow for HLM metabolic stability assessment.

Detailed Steps:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and compound. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins. Inject supernatant onto LC-MS/MS.[1]

Part 4: Data Analysis & Interpretation[2][3]

Calculate the Intrinsic Clearance (


)  using the depletion rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Comparative Performance Data (Representative)

The following table illustrates typical results when comparing the 5-OH parent against optimized derivatives.

Compound IDStructure (R-Group)

(min)

(µL/min/mg)
Classification
Parent -CH2OH8.5163.0Unstable (High Clearance)
Derivative A -CH2OCH3 (Ether)32.043.3Moderate Stability
Derivative B -CF3 (Trifluoromethyl)>120< 11.5Stable (Low Clearance)
Control Verapamil12.0115.5System Validated

Interpretation:

  • Parent Compound: The extremely short half-life (<10 min) confirms that the 5-hydroxymethyl group is a "metabolic handle" that must be modified for oral bioavailability.

  • Derivative B: Replacing the oxidizable alcohol with a metabolically inert trifluoromethyl group drastically improves stability, making it a superior candidate for in vivo progression.

References

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6023, Pyridoxamine (Structural Analog Reference). [Link]

  • Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology.[1][2] Chemical Research in Toxicology, 21(1), 70–83. [Link]

Sources

Assessing the purity of 4-Amino-2-methylpyrimidin-5-ol using different analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate analysis of 4-Amino-2-methylpyrimidin-5-ol (CAS 20783-19-1) presents specific challenges due to its amphoteric nature.[1] Possessing both a basic amino group (C4 position) and an acidic phenolic hydroxyl group (C5 position) on a pyrimidine ring, this molecule exhibits complex ionization behavior that can lead to peak tailing in chromatography and solubility issues in spectroscopy.[1]

This guide moves beyond generic protocols to provide a comparative analysis of three orthogonal techniques: HPLC-UV , LC-MS/MS , and qNMR .[1] While HPLC-UV remains the standard for routine purity (Area %), qNMR is presented here as the superior primary method for absolute assay determination without the need for a certified reference standard of the analyte itself.[1]

Strategic Framework: The Analytical Decision Matrix

Before selecting a protocol, researchers must define their data requirements. The following decision matrix illustrates the logical flow for selecting the appropriate technique based on the development stage.

AnalyticalMatrix Start Objective: Analyze 4-Amino-2-methylpyrimidin-5-ol Q1 Is a Certified Reference Standard Available? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Routine Routine QC / Batch Release Branch_Yes->Routine High Throughput Structure Impurity ID / Structure Elucidation Branch_Yes->Structure Unknown Peaks Absolute Absolute Purity Assignment (Potency) Branch_No->Absolute Need Potency Method_HPLC Method 1: HPLC-UV (High Precision, Relative Purity) Routine->Method_HPLC Method_LCMS Method 2: LC-MS/MS (High Sensitivity, ID Unknowns) Structure->Method_LCMS Method_qNMR Method 3: qNMR (Primary Method, Absolute Assay) Absolute->Method_qNMR Method_LCMS->Method_HPLC Transfer Method

Figure 1: Decision matrix for selecting analytical techniques based on reference standard availability and data needs.

Method 1: HPLC-UV (The Workhorse for Purity Profiling)[1]

Best For: Routine quality control, quantifying related substances (Area %), and stability studies.[1]

The Challenge: Amphoteric Tailing

The 4-amino group is basic (pKa ~4-5), while the 5-hydroxyl is acidic (pKa ~9).[1] On standard C18 columns at neutral pH, the amine interacts with residual silanols, causing severe tailing. At high pH, the phenol ionizes, reducing retention.

Optimized Protocol

We utilize an Acidic Ion-Suppression strategy.[1] By maintaining pH at 3.0, we protonate the amine (forming a cation) and keep the hydroxyl protonated (neutral).[1] To prevent the cation from interacting with silanols, we use a high-molarity phosphate buffer or a specialized "base-deactivated" column.[1]

Instrument Parameters:

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 270 nm (Pyrimidine λmax) and 210 nm (Universal).[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 70 30
15.0 20 80
15.1 95 5

| 20.0 | 95 | 5 |[1]

Data Interpretation:

  • Retention Time (RT): The analyte typically elutes early (3–6 min) due to polarity.[1]

  • Impurity Flag: Look for the 4-amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine) impurity.[1] It is the reduced form of the analyte and a common synthesis precursor.[1] It will likely elute after the 5-ol due to the slightly less polar nature of the hydroxymethyl vs. the phenolic hydroxyl group in this specific buffer system.[1]

Method 2: LC-MS/MS (The Detective for Impurities)[1]

Best For: Identifying unknown impurities, verifying molecular weight (MW 125.13 g/mol ), and trace analysis (<0.05%).[1]

Protocol Adaptation

Phosphate buffers (used in Method 1) are non-volatile and will ruin a Mass Spec source.[1] We must switch to volatile buffers.[1]

System Configuration:

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1] The 4-amino group protonates readily

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Agilent Zorbax SB-Aq (Designed for polar retention in high aqueous conditions).[1]

Key Diagnostic Ions:

  • Parent: m/z 126.1

    
    .[1]
    
  • Dimer Impurity: m/z 251.2 (Common in phenolic pyrimidines due to oxidation).[1]

  • Precursor (5-Methanol): m/z 140.1

    
    .[1]
    

Method 3: qNMR (The Gold Standard for Absolute Assay)[1]

Best For: Determining absolute purity (weight %) when no certified reference standard exists. This is the primary method recommended for establishing the potency of your "Standard" material for HPLC.[1]

The Logic

Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei, regardless of the chemical structure. By adding a known amount of a high-purity internal standard (IS), we can calculate the exact mass of the analyte.[1]

Validated qNMR Protocol

1. Solvent Selection: DMSO-d6 is required.[1] The analyte is sparingly soluble in CDCl₃.[1] D₂O can be used, but exchangeable protons (OH, NH₂) will disappear or broaden, complicating integration. In DMSO-d6, these protons are often visible and sharp if the sample is dry.[1]

2. Internal Standard (IS) Selection:

  • Recommended: Maleic Acid (TraceCERT® or equivalent).[1]

  • Why: It has a singlet at ~6.3 ppm (vinyl protons) which typically does not overlap with the pyrimidine methyl (~2.3 ppm) or aromatic proton (~7.8 ppm).[1] It is non-hygroscopic and stable in DMSO.[1]

3. Sample Preparation:

  • Weigh ~10 mg of 4-Amino-2-methylpyrimidin-5-ol (Analyte) into a vial (Precision: ±0.01 mg).

  • Weigh ~5 mg of Maleic Acid (IS) into the same vial.

  • Dissolve in 0.7 mL DMSO-d6.

  • Transfer to 5mm NMR tube.[1]

4. Acquisition Parameters (Critical for Quantitation):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing nucleus to ensure full magnetization recovery).

  • Scans: 16 or 32 (Signal-to-Noise > 300:1).[1]

  • Temperature: 298 K.[1]

5. Calculation:


[1]

Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Analyte Methyl = 3; Maleic Acid = 2)[1]
    
  • 
     = Molar Mass (Analyte = 125.13; Maleic = 116.07)[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity (as decimal)[1][3]
    

Comparative Analysis Summary

The following table summarizes the performance metrics of each technique to guide your selection.

FeatureHPLC-UVLC-MS/MSqNMR
Primary Output Purity (Area %)Identity (m/z)Assay (Weight %)
Reference Standard Required Not required for IDNot Required
Specificity Moderate (RT based)High (Mass based)High (Structure based)
Sensitivity (LOD) ~0.5 µg/mL~1 ng/mL~1 mg/mL
Throughput High (20 min/sample)HighLow (1 hr/sample)
Cost per Run LowHighModerate

Recommendations

  • For Early R&D: Use LC-MS to confirm you have synthesized the correct molecule (check m/z 126) and not the starting material (m/z 140).[1]

  • For Reference Standard Qualification: You must use qNMR .[1][4] HPLC area % is misleading if your sample contains inorganic salts or solvent residues (which HPLC UV won't see).[1] qNMR sees everything.[1]

  • For Routine QC: Once the standard is qualified by qNMR, use HPLC-UV (Method 1) for daily batch testing due to its speed and lower cost.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565855, 5-Hydroxypyrimidine derivatives.[1] Retrieved from [Link][1]

  • SIELC Technologies. HPLC Separation of Aminopyrimidines on Mixed-Mode Columns. (Methodology for polar pyrimidine separation).[1] Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD).[1] (Guidelines for primary reference standards in qNMR). Retrieved from [Link][1]

Sources

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